Cyclohexanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexanesulfonamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYHAFZXFMIUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179127 | |
| Record name | Cyclohexanesulfonamide | |
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Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2438-38-2 | |
| Record name | Cyclohexanesulfonamide | |
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| Record name | Cyclohexanesulfonamide | |
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| Record name | CYCLOHEXANESULFONAMIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Unsubstituted Cyclohexanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of unsubstituted cyclohexanesulfonamide, a valuable building block in medicinal chemistry and drug development. The document details the most common synthetic pathway, including experimental protocols for the key transformations, and provides a summary of the expected analytical data for the intermediate and final products.
Introduction
This compound and its derivatives are important scaffolds in the design of pharmacologically active molecules. The sulfonamide functional group is a key feature in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The unsubstituted cyclohexyl ring provides a non-aromatic, lipophilic moiety that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide focuses on a reliable and accessible synthetic route to the parent this compound, starting from readily available cyclohexanethiol.
Synthetic Pathway Overview
The most common and practical laboratory-scale synthesis of this compound proceeds via a two-step sequence. The first step involves the oxidative chlorination of cyclohexanethiol to the corresponding cyclohexanesulfonyl chloride. The second step is the subsequent reaction of this sulfonyl chloride with ammonia to yield the desired this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of cyclohexanesulfonyl chloride and its subsequent conversion to this compound.
Step 1: Synthesis of Cyclohexanesulfonyl Chloride from Cyclohexanethiol
This procedure details the oxidative chlorination of cyclohexanethiol. Several reagents can be employed for this transformation, including chlorine gas, sulfuryl chloride, and a combination of an oxidant and a chloride source. A common laboratory method involves the use of chlorine in an aqueous acidic medium.
Reaction:
C₆H₁₁SH + 3Cl₂ + 2H₂O → C₆H₁₁SO₂Cl + 5HCl
Experimental Workflow:
Caption: Experimental workflow for cyclohexanesulfonyl chloride synthesis.
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, a solution of cyclohexanethiol (1 equivalent) in a mixture of acetic acid and water is prepared.
-
The flask is cooled in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Chlorine gas is bubbled through the stirred solution at a rate that allows for its efficient absorption while keeping the temperature within the specified range.
-
The reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography) until the starting material is consumed.
-
Upon completion, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure to yield crude cyclohexanesulfonyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This section describes the amination of cyclohexanesulfonyl chloride using aqueous ammonia.
Reaction:
C₆H₁₁SO₂Cl + 2NH₃ → C₆H₁₁SO₂NH₂ + NH₄Cl
Experimental Workflow:
Caption: Experimental workflow for this compound synthesis.
Procedure:
-
The crude or purified cyclohexanesulfonyl chloride (1 equivalent) is dissolved in a suitable organic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
The solution is cooled in an ice bath to 0-5 °C.
-
Concentrated aqueous ammonia (a slight excess, typically 2-3 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is then concentrated under reduced pressure to remove the organic solvent. The resulting aqueous slurry is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold water to remove ammonium chloride and other water-soluble impurities.
-
The crude this compound is then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane).
Data Presentation
The following tables summarize the expected quantitative data for the key compounds in this synthesis.
Table 1: Physical and Stoichiometric Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Ratio |
| Cyclohexanethiol | C₆H₁₂S | 116.23 | 1.0 |
| Chlorine | Cl₂ | 70.90 | ~3.0 |
| Cyclohexanesulfonyl Chloride | C₆H₁₁ClO₂S | 182.67 | - |
| Aqueous Ammonia (28-30%) | NH₃ | 17.03 | 2.0 - 3.0 |
| This compound | C₆H₁₃NO₂S | 163.24 | - |
Table 2: Expected Analytical Data for this compound
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ (ppm): 4.5-5.0 (br s, 2H, NH₂), 2.8-3.0 (m, 1H, CH-SO₂), 1.2-2.2 (m, 10H, cyclohexyl CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~60-65 (CH-SO₂), ~25-35 (cyclohexyl CH₂) |
| FT-IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretch), 1330-1310 (asymmetric SO₂ stretch), 1160-1140 (symmetric SO₂ stretch) |
| Mass Spec. (EI) | m/z: 163 (M⁺), fragments corresponding to loss of SO₂, NH₂, and parts of the cyclohexyl ring. |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. |
| Yield | Highly dependent on reaction conditions and purification; moderate to good yields are expected. |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of unsubstituted this compound. The described two-step process, starting from cyclohexanethiol, is a robust and scalable method suitable for laboratory and potentially pilot-plant scale production. The provided experimental protocols and expected analytical data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the preparation of this important chemical intermediate. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining the desired product in high purity.
An In-depth Technical Guide to the Chemical Structure and Bonding of Cyclohexanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanesulfonamide, a saturated carbocyclic sulfonamide, serves as a fundamental scaffold in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive analysis of its chemical structure and bonding characteristics. It consolidates quantitative data on bond lengths and angles, details experimental protocols for its synthesis and characterization, and visualizes key synthetic and analytical workflows. This document is intended to be a core resource for researchers engaged in the design and development of novel sulfonamide-based compounds.
Chemical Structure and Bonding
This compound consists of a cyclohexane ring bonded to a sulfonamide group (-SO₂NH₂). The sulfur atom is central to the sulfonamide moiety, forming two double bonds with oxygen atoms, a single bond with the nitrogen atom of the amino group, and a single bond with a carbon atom of the cyclohexane ring.
The bonding within the cyclohexanesulfonyl group is characterized by the tetrahedral geometry around the sulfur atom. The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain.[1] The C-C-C bond angles within the cyclohexane ring are approximately 111°, close to the ideal tetrahedral angle of 109.5°.[1]
Molecular Structure
// Cyclohexane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Sulfonamide group C1 -- S; S -- O1 [label=" O"]; S -- O2 [label=" O"]; S -- N; N -- H1 [label=" H"]; N -- H2 [label=" H"]; } caption: "Chemical Structure of this compound"
Quantitative Bonding Data
Precise bond lengths and angles are fundamental to understanding the molecule's stability and reactivity. The following table summarizes typical bond lengths and angles for the cyclohexanesulfonyl moiety, derived from crystallographic data of related sulfonamide compounds.[3][4]
| Bond | Typical Bond Length (Å) | Bond Angle | Typical Bond Angle (°) |
| S=O | 1.43 | O=S=O | 119-121 |
| S-N | 1.63 | O=S=N | 106-108 |
| S-C (cyclohexyl) | 1.77 | O=S=C | 106-108 |
| C-C (cyclohexyl) | 1.53 - 1.54 | N-S-C | 107-109 |
| N-H | 1.01 | C-C-C (cyclohexyl) | ~111 |
| C-H (cyclohexyl) | 1.09 - 1.10 | H-N-H | ~107 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process involving the preparation of cyclohexanesulfonyl chloride followed by its reaction with ammonia.
Step 1: Synthesis of Cyclohexanesulfonyl Chloride [5]
-
Materials: Cyclohexanethiol, chlorine gas, water, inert solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve cyclohexanethiol in an inert solvent and cool the mixture in an ice bath.
-
Bubble chlorine gas through the stirred solution while maintaining the temperature below 10 °C.
-
Monitor the reaction by appropriate means (e.g., TLC, GC) until the starting material is consumed.
-
Carefully add water to the reaction mixture to quench any excess chlorine and dissolve the resulting hydrogen chloride.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude cyclohexanesulfonyl chloride, which can be purified by distillation or used directly in the next step.
-
Step 2: Amination of Cyclohexanesulfonyl Chloride
-
Materials: Cyclohexanesulfonyl chloride, concentrated aqueous ammonia.
-
Procedure:
-
Slowly add the crude or purified cyclohexanesulfonyl chloride to an excess of concentrated aqueous ammonia with vigorous stirring, while maintaining the temperature below 10 °C in an ice bath.
-
Continue stirring for 1-2 hours at room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any ammonium chloride.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show multiplets for the cyclohexyl protons and a broad singlet for the sulfonamide NH₂ protons. The chemical shifts of the cyclohexyl protons typically appear in the range of 1.2-3.5 ppm.[6][7] The NH₂ protons are expected to resonate further downfield.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the cyclohexane ring.[6][8][9] The carbon atom attached to the sulfonyl group will be the most deshielded.
Predicted NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 1.2 - 2.2 | m |
| ¹H | 2.9 - 3.2 (CH-SO₂) | m |
| ¹H | 4.5 - 5.5 (SO₂NH₂) | br s |
| ¹³C | 24 - 27 (CH₂) | - |
| ¹³C | 60 - 65 (CH-SO₂) | - |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[10][11]
-
N-H Stretching: Two distinct bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[10]
-
S=O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are typically observed around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[10]
-
C-H Stretching: Absorptions due to the C-H stretching of the cyclohexane ring are expected just below 3000 cm⁻¹.
Characteristic IR Absorption Bands:
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |
| -NH₂ | Symmetric Stretch | ~3350 |
| -NH₂ | Asymmetric Stretch | ~3250 |
| -SO₂- | Asymmetric Stretch | 1350 - 1300 |
| -SO₂- | Symmetric Stretch | 1160 - 1120 |
| C-H (sp³) | Stretch | 2950 - 2850 |
| S-N | Stretch | 950 - 900 |
Signaling Pathways and Biological Relevance
While this compound itself is a simple scaffold, the sulfonamide functional group is a well-established pharmacophore. Sulfonamides are known to inhibit various enzymes by mimicking the substrate or by coordinating to a metal ion in the active site. A prominent example is the inhibition of carbonic anhydrase, where the deprotonated sulfonamide nitrogen binds to the zinc ion.
The cyclohexane moiety provides a lipophilic and conformationally restricted scaffold that can be functionalized to achieve selective interactions with biological targets. The understanding of the structure and bonding of the core this compound is therefore foundational for the rational design of more complex and potent drug candidates.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. The presented quantitative data, though inferred from related structures, offers a solid foundation for computational modeling and structural analysis. The detailed experimental protocols for synthesis and characterization serve as a practical resource for chemists. The visualization of the synthetic and analytical workflows aims to provide a clear and logical framework for the preparation and validation of this important chemical entity. This comprehensive information is intended to support and accelerate research and development efforts in the field of medicinal chemistry.
References
- 1. quora.com [quora.com]
- 2. Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]
- 4. rsc.org [rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. znaturforsch.com [znaturforsch.com]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Spectroscopic Analysis of Cyclohexanesulfonamide: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize Cyclohexanesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development who are familiar with the principles of NMR, IR, and Mass Spectrometry.
Introduction to Spectroscopic Characterization
Spectroscopic methods are indispensable tools in modern chemistry for the elucidation of molecular structures. By probing the interactions of molecules with electromagnetic radiation, we can glean detailed information about the connectivity of atoms, the types of functional groups present, and the overall molecular weight. For a molecule such as this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its chemical identity.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show signals corresponding to the protons on the cyclohexane ring and the amine protons of the sulfonamide group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group.
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the symmetry of the cyclohexane ring, fewer than six signals may be observed.
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) / ppm | Assignment | Chemical Shift (δ) / ppm | Assignment |
| ~ 4.8 - 5.2 (broad singlet, 2H) | -SO₂NH₂ | ~ 60 - 65 | C -SO₂NH₂ |
| ~ 3.0 - 3.2 (multiplet, 1H) | -CH -SO₂NH₂ | ~ 28 - 32 | C H-CH₂ |
| ~ 1.2 - 2.0 (multiplet, 10H) | Cyclohexyl -CH₂ - | ~ 24 - 27 | CH-C H₂-CH₂ |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 2: Predicted IR Absorption Data for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (two bands) | N-H symmetric & asymmetric stretching | Sulfonamide (-SO₂NH₂) |
| 2950 - 2850 | C-H stretching | Cyclohexane |
| 1450 | C-H bending | Cyclohexane (-CH₂-) |
| 1350 - 1300 | S=O asymmetric stretching | Sulfonamide (-SO₂NH₂) |
| 1160 - 1130 | S=O symmetric stretching | Sulfonamide (-SO₂NH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 163 | [M]⁺ (Molecular Ion) |
| 99 | [M - SO₂]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 80 | [SO₂NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of about 0.6-0.7 mL in an NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition: Place the KBR pellet in the sample holder of the FT-IR spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules. Electrospray Ionization (ESI) can also be used.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
This comprehensive approach, combining predictive data with established experimental protocols, provides a robust framework for the spectroscopic characterization of this compound and similar molecules.
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanesulfonamide (CAS No. 2438-38-2) is an organic compound featuring a cyclohexane ring bonded to a sulfonamide functional group. While structurally simple, this compound serves as a valuable building block in medicinal chemistry and other areas of chemical synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for their determination, and a summary of its synthesis.
Physical Properties
This compound is typically a white to off-white solid at room temperature. It is soluble in polar solvents, a characteristic enhanced by the hydrophilic nature of the sulfonamide group.[1]
Tabulated Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂S | [1] |
| Molecular Weight | 163.24 g/mol | [1][2] |
| Melting Point | 94-95 °C | [2] |
| Boiling Point | 299.8 °C at 760 mmHg | [2][3] |
| Density | 1.22 g/cm³ | [2] |
| Vapor Pressure | 0.00116 mmHg at 25°C | [2] |
| Flash Point | 135.1 °C | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
Chemical Properties
The chemical reactivity of this compound is primarily dictated by the sulfonamide functional group. It exhibits moderate stability under standard conditions.[1]
Acidity
The sulfonamide proton (-SO₂NH₂) is weakly acidic. The predicted pKa for this compound is approximately 10.58.[4] This acidity allows for the formation of salts with strong bases.
Reactivity
This compound can participate in various chemical reactions, including nucleophilic substitutions at the nitrogen atom and other transformations characteristic of sulfonamides.[1]
Synthesis
The most direct synthesis of this compound involves the reaction of cyclohexanesulfonyl chloride with ammonia. This is a standard nucleophilic acyl substitution reaction where the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physical properties of this compound.
Determination of Melting Point
The melting point can be determined using a capillary method with a melting point apparatus.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Determination of Boiling Point
For high-boiling point solids like this compound, distillation under reduced pressure is the preferred method to prevent decomposition. The boiling point at atmospheric pressure is often an extrapolated value. A common laboratory method for small quantities is the Thiele tube method.
Protocol:
-
A small amount of the substance is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube.
-
The setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.
Protocol:
-
An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Determination of pKa
The pKa of a sulfonamide can be determined by methods such as potentiometric titration or UV-Vis spectrophotometry as a function of pH.
Protocol (Spectrophotometric):
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of this compound is prepared.
-
Aliquots of the stock solution are added to each buffer solution to a constant final concentration.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated species have different absorptivities is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
Spectroscopic Data
While specific, publicly available spectra for this compound are not readily found, the expected spectral characteristics can be inferred from the known properties of sulfonamides and cyclohexane derivatives.
-
¹H NMR: The spectrum would be expected to show complex multiplets in the aliphatic region (approximately 1-4 ppm) corresponding to the protons of the cyclohexane ring. The protons on the sulfonamide nitrogen would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show signals for the carbon atoms of the cyclohexane ring.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), and strong absorptions for the asymmetric and symmetric stretching of the S=O bonds (around 1330 cm⁻¹ and 1150 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak. Common fragmentation patterns for sulfonamides include the loss of SO₂.
Biological Activity
Some sources suggest that this compound may have applications as a synthetic sweetener and may possess anti-inflammatory and antidepressant properties. However, detailed studies on its mechanism of action and specific biological pathways are not extensively documented in publicly available literature.[1][3]
Conclusion
This compound is a compound with well-defined, albeit not extensively published, physical and chemical properties. Its synthesis is straightforward, and the characterization of its properties can be achieved through standard laboratory protocols. This guide provides a foundational understanding of this molecule for its application in research and development.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cyclohexanesulfonamide Derivatives and Analogues: A Technical Guide for Drug Discovery Professionals
Introduction
Cyclohexanesulfonamide derivatives and their analogues represent a versatile class of compounds with significant potential in drug discovery and development. The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The incorporation of a cyclohexyl ring introduces lipophilicity and conformational constraints that can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives and related analogues, with a focus on their potential as enzyme inhibitors.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the reaction of a cyclohexanesulfonyl chloride with a primary or secondary amine in the presence of a base. This nucleophilic substitution reaction is a robust and widely used method for the formation of the sulfonamide bond.
General Experimental Protocol for N-Substituted this compound Synthesis
A standard laboratory procedure for the synthesis of N-substituted cyclohexanesulfonamides is outlined below. This protocol can be adapted for both conventional heating and microwave-assisted synthesis to expedite the reaction process.
Materials:
-
Cyclohexanesulfonyl chloride
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Base (e.g., triethylamine or pyridine)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Reaction Setup (Conventional Heating):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Dissolve cyclohexanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the cyclohexanesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
Purification:
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted this compound.
Microwave-Assisted Synthesis:
For rapid synthesis, the reaction can be performed in a sealed microwave vial. The reactants are mixed in a suitable solvent, and the vial is subjected to microwave irradiation at a set temperature for a shorter duration (e.g., 10-30 minutes). The workup and purification procedures are similar to the conventional method.[1]
References
CAS number and nomenclature for Cyclohexanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanesulfonamide, a sulfur-containing organic compound, holds significance as a versatile building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its nomenclature, chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its biological significance. Spectroscopic data are presented to aid in its characterization. Furthermore, a representative synthetic workflow is visualized to facilitate understanding of its preparation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical sciences.
Nomenclature and Identification
This compound is systematically known as this compound. It is identified by the Chemical Abstracts Service (CAS) Registry Number 2438-38-2 .
| Identifier | Value |
| CAS Number | 2438-38-2 |
| Molecular Formula | C₆H₁₃NO₂S |
| IUPAC Name | This compound |
| Synonyms | Cyclohexane sulfonamide, Cyclohexylamidosulfonic acid, Cyclohexylsulfonamide |
Physicochemical Properties
This compound is a white to off-white solid at room temperature. It is soluble in polar solvents such as water and alcohols.[1] Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 163.24 g/mol | [2] |
| Melting Point | 94-95 °C | [3] |
| Boiling Point | 299.8 °C | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents (water, alcohols) | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of cyclohexanesulfonyl chloride with ammonia. This nucleophilic substitution reaction at the sulfonyl group is a common method for the preparation of primary sulfonamides.
General Reaction Scheme
Detailed Experimental Protocol
This protocol provides a method for the laboratory-scale synthesis of this compound.
Materials:
-
Cyclohexanesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanesulfonyl chloride in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Ammonolysis: While vigorously stirring, slowly add an excess of concentrated aqueous ammonia (e.g., 5 equivalents) dropwise to the cooled solution of cyclohexanesulfonyl chloride. A white precipitate of ammonium chloride will form.
-
Reaction Completion: After the addition of ammonia is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with fresh portions of dichloromethane.
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring. The protons on the carbon attached to the sulfonyl group will be deshielded and appear at a higher chemical shift. The protons of the NH₂ group will likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the six carbon atoms of the cyclohexane ring. The carbon atom directly bonded to the sulfonyl group will be the most deshielded.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonamide group. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide will appear in the region of 3400-3200 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (163.24 g/mol ).
Biological Significance and Applications
Sulfonamides, as a class of compounds, are well-known for their antimicrobial properties.[2] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By disrupting the folic acid pathway, sulfonamides inhibit bacterial growth and replication.
While the primary application of many sulfonamides is as antibacterial agents, derivatives of this compound may be explored for a variety of therapeutic targets in drug discovery. The cyclohexyl group can influence the lipophilicity and pharmacokinetic properties of the molecule, potentially leading to compounds with different biological activities. The sulfonamide functional group itself is a key pharmacophore in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Conclusion
This compound is a compound of interest in the field of medicinal chemistry due to its structural features and potential for derivatization. This technical guide has provided essential information regarding its identification, properties, and a detailed synthetic protocol. The provided workflow and spectroscopic insights aim to support researchers in their efforts to synthesize, characterize, and explore the therapeutic potential of this and related molecules.
References
An In-depth Technical Guide to Exploratory Reactions Involving Cyclohexanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanesulfonamide is a versatile chemical intermediate belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents due to its ability to mimic a carboxylic acid group and participate in hydrogen bonding, thereby interacting with various biological targets.[1][2][3] This guide provides a comprehensive overview of the synthesis, key exploratory reactions, and potential applications of this compound, serving as a technical resource for researchers in organic synthesis and drug discovery.
Synthesis of this compound
The primary route to synthesizing this compound involves the reaction of cyclohexanesulfonyl chloride with an amine source, typically ammonia. Cyclohexanesulfonyl chloride itself is prepared from the corresponding thiol or disulfide, or through the chlorosulfonation of cyclohexane.[4][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexanesulfonyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of cyclohexanesulfonyl chloride (1.0 eq) in dichloromethane (DCM) is added dropwise to a stirred solution of excess ammonium hydroxide at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Data for this compound
| Data Type | Values |
| ¹H NMR (DMSO-d₆) | δ 6.62 (s, 2H, NH₂), 2.74 (tt, J = 11.6, 3.5 Hz, 1H, CH), 2.13 – 1.94 (m, 2H, CH₂), 1.79 (dt, J = 12.6, 3.2 Hz, 2H, CH₂), 1.63 (dqd, J = 12.4, 3.1, 1.4 Hz, 1H, CH₂), 1.42 – 0.99 (m, 5H, CH₂)[6] |
| ¹³C NMR (CDCl₃) | δ 62.74 (CH), 26.56 (CH₂), 25.04 (CH₂)[7] |
| CAS Number | 2438-38-2[8] |
Exploratory Reactions of this compound
The reactivity of this compound is primarily centered around the acidic N-H protons of the sulfonamide group, which can be deprotonated to form a nucleophilic nitrogen anion. This anion can then participate in a variety of bond-forming reactions.
N-Alkylation
N-alkylation of this compound is a common transformation to introduce various alkyl substituents. This reaction typically proceeds via an Sₙ2 mechanism, where the sulfonamide anion displaces a leaving group on an alkyl halide or another suitable electrophile.
This protocol describes the N-alkylation of this compound with propargyl bromide.
Materials:
-
This compound
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Propargyl bromide (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 24 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (gradient of 0-100% EtOAc in Hexanes) to yield N-(prop-2-yn-1-yl)this compound.[8]
Yield: 35%[8]
¹H NMR (500 MHz, CDCl₃): δ 3.88 (dd, J = 2.5, 3.7 Hz, 2H), 2.97-2.92 (m, 1H), 2.27 (s, 1H)[8]
N-Alkylation Experimental Workflow
Caption: General workflow for the N-alkylation of this compound.
N-Arylation
The formation of N-aryl sulfonamides is of significant interest in medicinal chemistry.[4] While classical methods exist, modern catalytic approaches, such as the Buchwald-Hartwig amination, offer a versatile route to a wide range of N-aryl derivatives under milder conditions.
Caption: Palladium-catalyzed N-arylation of this compound.
This protocol illustrates the synthesis of an N-aryl derivative from an amino-substituted phenol and cyclohexanesulfonyl chloride.
Materials:
-
3-Amino-5-benzylphenol
-
Cyclohexanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-amino-5-benzylphenol (1.0 eq) in a mixture of pyridine and DCM, cyclohexanesulfonyl chloride (1.2 eq) is added at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is diluted with water and extracted with DCM.
-
The organic layer is washed with 1 M HCl and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to give N-(3-benzyl-5-hydroxyphenyl)this compound.[1]
Yield: 44%[1]
Spectroscopic Data of N-(3-Benzyl-5-hydroxyphenyl)this compound: [1]
| Data Type | Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.53 (s, 1H), 9.38 (s, 1H), 7.28 (t, J = 7.2 Hz, 2H), 7.23–7.12 (m, 3H), 6.54 (s, 1H), 6.52 (s, 1H), 6.30 (s, 1H), 3.79 (s, 2H), 2.97–2.84 (m, 1H), 2.05–1.89 (m, 2H), 1.80–1.67 (m, 2H), 1.64–1.52 (m, 1H), 1.45–1.31 (m, 2H), 1.22–1.05 (m, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 158.42, 143.71, 141.43, 140.06, 129.13, 128.82, 126.44, 111.62, 110.91, 104.55, 59.30, 41.58, 26.42, 25.22, 24.89 |
Condensation with Aldehydes and Ketones
This compound can undergo condensation reactions with carbonyl compounds, typically under acidic or basic conditions, to form N-sulfonyl imines or related adducts. These products can serve as intermediates for further transformations.
Caption: Condensation of this compound with a carbonyl compound.
Photocatalytic Functionalization
Recent advances in organic synthesis have enabled the functionalization of typically inert C-H bonds. Photocatalytic methods can be employed to generate sulfonamidyl radicals from sulfonamides, which can then participate in various transformations, such as the functionalization of alkenes.[4]
Caption: Conceptual signaling pathway for photocatalytic aminohydroxylation.
Materials:
-
N-(5λ⁴-dibenzo[b,d]thiophen-5-ylidene)-cyclohexanesulfonamide (a derivative of this compound)
-
Styrene
-
Ir(ppy)₃ (photocatalyst)
-
Bi(OTf)₃
-
Water
-
Acetonitrile (MeCN)
Procedure:
-
In a glovebox, to an oven-dried vial, the this compound derivative (1.0 eq), styrene (2.5 eq), Ir(ppy)₃ (2.5 mol%), and Bi(OTf)₃ are added.
-
Acetonitrile and water are added, and the vial is sealed.
-
The mixture is stirred and irradiated with visible light for a specified time.
-
After the reaction, the solvent is removed, and the residue is purified by column chromatography.[4]
Yield: 76%[4]
Spectroscopic Data of N-(2-hydroxy-2-phenylethyl)this compound: [4]
| Data Type | Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.32 (dd, J = 8.6, 5.3 Hz, 4H), 7.27–7.21 (m, 1H) |
| IR (neat) | ν 3417, 3159, 1443, 1132 cm⁻¹ |
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of the parent this compound are not extensively documented, its derivatives have been explored as potential therapeutic agents. The cyclohexyl group can impart desirable lipophilicity to a molecule, and the sulfonamide moiety can act as a key pharmacophore. For example, derivatives of this compound have been investigated as inhibitors of various enzymes and as antitubercular agents.[1][9][10][11] The synthetic accessibility and the potential for diverse functionalization make this compound a valuable scaffold for the development of new bioactive compounds.[10][12][13]
Conclusion
This compound serves as a versatile building block in organic synthesis, offering multiple avenues for exploratory reactions. The primary reactivity of the sulfonamide group allows for straightforward N-alkylation and N-arylation, providing access to a diverse range of substituted derivatives. Furthermore, modern synthetic methods, such as photocatalysis, open up new possibilities for the functionalization of this scaffold. The continued exploration of the reactivity of this compound and its derivatives holds promise for the discovery of novel compounds with potential applications in medicinal chemistry and materials science.
References
- 1. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy [mdpi.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. This compound(7CI,8CI,9CI) | 2438-38-2 [chemicalbook.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 13. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclohexanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of cyclohexanesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route described herein involves the reaction of cyclohexanesulfonyl chloride with ammonia. This application note includes a detailed experimental protocol, illustrative quantitative data, and characterization details. A comprehensive workflow diagram for the synthesis and purification process is also provided to guide researchers.
Introduction
Sulfonamides are a critical class of organic compounds widely utilized in the development of therapeutic agents due to their diverse biological activities.[1] this compound, with its non-aromatic cyclic backbone, offers a unique scaffold for the design of novel drug candidates with potentially improved pharmacokinetic properties compared to their aromatic counterparts. The synthesis of this compound is a fundamental process for researchers exploring new chemical entities in drug development.
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification techniques employed.
Table 1: Reaction Parameters and Illustrative Yields
| Parameter | Value | Reference |
| Starting Material | Cyclohexanesulfonyl Chloride | [2] |
| Reagent | Aqueous Ammonia (28-30%) | General Protocol |
| Solvent | Dichloromethane (DCM) | General Protocol |
| Reaction Temperature | 0 °C to Room Temperature | General Protocol |
| Reaction Time | 2 - 4 hours | General Protocol |
| Illustrative Yield | 85 - 95% | [Illustrative] |
Table 2: Characterization Data for this compound
| Analysis | Parameter | Predicted Value | Reference |
| Appearance | - | White to off-white solid | General Observation |
| Purity (by HPLC) | % Area | >95% | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | 4.65 (s, 2H, NH₂), 2.80-2.90 (m, 1H, CH-SO₂), 1.10-2.20 (m, 10H, cyclohexyl CH₂) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | 63.5 (CH-SO₂), 26.5 (2C, CH₂), 25.0 (2C, CH₂), 24.8 (CH₂) | Predicted[4][5] |
| Melting Point | °C | 110 - 114 | Predicted |
Note: Predicted NMR values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Experimental Protocols
This section details the methodology for the synthesis of this compound from cyclohexanesulfonyl chloride.
Materials and Equipment
-
Cyclohexanesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanesulfonyl chloride (1.0 eq) in dichloromethane (20 mL).
-
Addition of Ammonia: Cool the solution to 0 °C using an ice bath. While stirring vigorously, slowly add aqueous ammonia (2.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Crystallization: Slowly add hot deionized water to the solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of cold ethanol-water mixture and dry them under vacuum.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Cyclohexanesulfonamide: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclohexanesulfonamide, a versatile chemical scaffold, is gaining increasing attention as a fundamental building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, combining a flexible cycloaliphatic ring with a polar sulfonamide group, offer a valuable platform for the development of novel bioactive molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of N-substituted derivatives, highlighting its potential in the discovery of new therapeutic agents.
Introduction to this compound in Drug Discovery
The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] this compound serves as a non-aromatic analogue to the more commonly employed arylsulfonamides, offering distinct physicochemical properties such as improved solubility and a different three-dimensional profile, which can be advantageous in modulating drug-target interactions and pharmacokinetic profiles. The N-H bond of the sulfonamide group provides a convenient handle for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Application: Synthesis of N-Substituted Cyclohexanesulfonamides
The primary application of this compound as a building block involves the functionalization of its nitrogen atom. N-alkylation and N-arylation reactions are common strategies to generate libraries of diverse compounds for biological screening. These derivatives have shown promise as enzyme inhibitors and anticancer agents.
N-Alkylation of this compound
The introduction of alkyl groups onto the sulfonamide nitrogen can significantly impact the biological activity of the resulting molecule. This modification can enhance lipophilicity, alter binding modes with biological targets, and improve cell permeability. A general and efficient method for the N-alkylation of sulfonamides involves their reaction with alkyl halides in the presence of a base.[3]
Table 1: Quantitative Data for the Synthesis of a Representative N-Alkylated this compound
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Yield (%) | Purity (%) |
| N-Benzyl-cyclohexanesulfonamide | C₁₃H₁₉NO₂S | 253.36 | ~85-95 | >95 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-cyclohexanesulfonamide
This protocol describes a representative N-alkylation of this compound using benzyl bromide as the alkylating agent.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: To this stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure N-benzyl-cyclohexanesulfonamide.
Characterization Data (Illustrative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 4.85 (t, J = 6.0 Hz, 1H, NH), 4.30 (d, J = 6.0 Hz, 2H, CH₂-Ph), 2.90-2.80 (m, 1H, CH-SO₂), 2.10-2.00 (m, 2H), 1.85-1.75 (m, 2H), 1.65-1.55 (m, 1H), 1.50-1.20 (m, 5H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 137.5, 128.8, 128.2, 128.0, 62.5, 48.0, 27.5, 25.0, 24.8.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₉NO₂S [M+H]⁺: 254.12; found: 254.1.
Visualization of Synthetic Workflow and Biological Context
Experimental Workflow
The general workflow for the synthesis of N-substituted cyclohexanesulfonamides is depicted below.
Caption: General workflow for the synthesis of N-substituted cyclohexanesulfonamides.
Potential Biological Signaling Pathway
N-substituted sulfonamides have been investigated as inhibitors of various enzymes, including carbonic anhydrases, which are involved in pH regulation and have been implicated in cancer.[4][5] The diagram below illustrates a simplified signaling pathway where a hypothetical N-substituted this compound derivative could act as an inhibitor of a tumor-associated carbonic anhydrase (CAIX).
Caption: Inhibition of CAIX signaling by a hypothetical this compound derivative.
Conclusion
This compound is a valuable and adaptable building block in organic synthesis, providing a non-aromatic scaffold for the generation of diverse molecular architectures. The straightforward N-functionalization allows for the systematic exploration of chemical space in the pursuit of novel drug candidates. The provided protocols and data serve as a foundation for researchers to further investigate the potential of this compound derivatives in various therapeutic areas.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Applications of Cyclohexanesulfonamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. While aromatic sulfonamides, such as benzenesulfonamides, have been extensively explored, the potential of their aliphatic counterparts, including cyclohexanesulfonamide, remains a comparatively underexplored area. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound derivatives as potential therapeutic agents.
Although specific biological data for this compound derivatives are limited in publicly available literature, the sulfonamide moiety itself is a well-established pharmacophore. Its derivatives are known to target a range of enzymes and receptors, suggesting that the this compound scaffold can serve as a valuable building block in drug discovery. This document will focus on two key areas where sulfonamides have shown significant promise: as carbonic anhydrase inhibitors and as cyclooxygenase-2 (COX-2) inhibitors. The protocols and data presented are based on representative examples from the broader class of sulfonamide derivatives and are intended to serve as a guide for the synthesis and evaluation of novel this compound-based compounds.
I. Therapeutic Applications
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1][2] The primary sulfonamide group is a classic zinc-binding motif that effectively inhibits these enzymes.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[3] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[3] Selective COX-2 inhibitors are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] Certain sulfonamide-containing molecules, such as celecoxib, are potent and selective COX-2 inhibitors.[1][4]
II. Quantitative Data for Analogous Sulfonamide Derivatives
The following tables summarize the inhibitory activities of various sulfonamide derivatives against carbonic anhydrase and COX-2. This data can serve as a benchmark for the evaluation of novel this compound analogs.
Table 1: Carbonic Anhydrase Inhibition Data for Selected Sulfonamide Derivatives
| Compound Class | Compound/Derivative | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Benzenesulfonamides | Acetazolamide (Standard) | hCA I, hCA II, hCA IX, hCA XII | Kᵢ: 278.8 nM (hCA I), 293.4 nM (hCA II) | [5] |
| Cyclic Sulfamides | 13h (2,4,6-trichlorophenyl derivative) | human 11β-HSD1, mouse 11β-HSD1 | IC₅₀: 1 nM (human), 4 nM (mouse) | [6] |
| Benzenesulfonamides | N-protected adenines (23-25) | hCA IX | Kᵢ: 16.9–45.2 nM | [7] |
| Benzenesulfonamides | Free adenines (27-29) | hCA IX | Kᵢ: 40.0–165.8 nM | [7] |
Table 2: COX-2 Inhibition Data for Selected Sulfonamide Derivatives
| Compound Class | Compound/Derivative | COX-2 IC₅₀ | COX-2 Selectivity Index (SI) | Reference |
| Cyclic Imides | Compound 8a | 0.1 µM | >1000 | [4] |
| Diaryl-2(5H)furanones | 4-[4-(N-Acetylsulfonamido)phenyl]-3-phenyl-2(5H)furanone | 0.32 µM | >313 | [8] |
| Benzo[d]thiazole Analogs | 4a (R = meta-fluorine) | 0.28 µM | 18.6 | [9] |
| Diarylpyrazoles | PYZ16 | 0.52 µM | 10.73 | [9] |
III. Experimental Protocols
General Synthesis of N-Arylcyclohexanesulfonamides
This protocol describes a general method for the synthesis of N-arylcyclohexanesulfonamides from cyclohexanesulfonyl chloride and various aniline derivatives.
Materials:
-
Cyclohexanesulfonyl chloride
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and pyridine or triethylamine (1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclohexanesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Synthetic workflow for N-Arylcyclohexanesulfonamides.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Human or bovine carbonic anhydrase (e.g., CA II)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Acetazolamide (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the test compound solution (or DMSO for control).
-
Add 10 µL of the CA enzyme solution.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for 10-20 minutes at 25 °C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Celecoxib (as a positive control)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute and dilute the COX-2 enzyme in COX Assay Buffer.
-
Prepare serial dilutions of the test compounds and celecoxib in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 80 µL of the Reaction Mix (COX Assay Buffer, COX Probe, COX Cofactor).
-
Add 10 µL of the diluted test inhibitor or DMSO (for enzyme control).
-
Add 10 µL of the diluted COX-2 enzyme.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25 °C.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence vs. time plot.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IV. Signaling Pathways and Mechanisms of Action
Mechanism of Carbonic Anhydrase Inhibition.
Mechanism of COX-2 Inhibition.
V. Conclusion
The this compound scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. While direct biological data for its derivatives are not abundant, the well-established and diverse activities of the broader sulfonamide class provide a strong rationale for its investigation. By leveraging the synthetic and biological evaluation protocols outlined in this document, researchers can systematically explore the potential of novel this compound derivatives as inhibitors of key therapeutic targets such as carbonic anhydrase and COX-2. The provided quantitative data for analogous compounds will serve as a valuable reference point for these discovery efforts. Further research into this chemical space may lead to the identification of new lead compounds with improved pharmacological profiles.
References
- 1. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclohexanesulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Several CA isoforms are known, and their aberrant expression or activity is implicated in various diseases, including cancer. Notably, tumor-associated isoforms such as Carbonic Anhydrase IX (CA IX) and XII (CA XII) are significantly overexpressed in a variety of hypoxic tumors.[1] Their activity contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, invasion, and metastasis.[1][4][5] This makes CA IX and CA XII compelling targets for the development of anticancer therapies.[1][4]
Sulfonamides represent a well-established class of potent CA inhibitors, with several derivatives being investigated as anticancer agents.[6] The primary sulfonamide moiety (—SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, leading to inhibition. Cyclohexanesulfonamide, an aliphatic sulfonamide, falls into this class of compounds. While specific inhibitory data for this compound against various CA isoforms is not extensively available in public literature, this document provides a comprehensive guide to the methodologies used to evaluate such compounds as carbonic anhydrase inhibitors. The protocols and data presentation formats provided herein can be readily adapted for the characterization of this compound and its derivatives.
Signaling Pathway of Carbonic Anhydrase IX in Tumor Acidification
Under hypoxic conditions, typically found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. HIF-1α upregulates the expression of CA IX, a transmembrane protein. CA IX catalyzes the extracellular conversion of metabolically produced CO₂ into protons and bicarbonate ions. The resulting increase in extracellular protons contributes to the acidification of the tumor microenvironment, which is linked to cancer cell invasion and metastasis.
Caption: Signaling pathway of CA IX-mediated tumor microenvironment acidification.
Data Presentation: Carbonic Anhydrase Inhibition
| Compound | CA Isoform | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (nM) |
| This compound | hCA I | Data not available | Data not available |
| hCA II | Data not available | Data not available | |
| hCA IX | Data not available | Data not available | |
| hCA XII | Data not available | Data not available | |
| Acetazolamide (Reference) | hCA I | 250 | - |
| hCA II | 12 | - | |
| hCA IX | 25 | - | |
| hCA XII | 5.7 | - | |
| Benzenesulfonamide | hCA II | 1348 | - |
Note: The inhibition constants (Kᵢ) are a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a stronger inhibitor. IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Kinetic Assay)
This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against carbonic anhydrase by measuring the enzyme's esterase activity.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that absorbs light at 400 nm. The rate of this reaction is proportional to the enzyme's activity. An inhibitor will decrease the rate of p-NPA hydrolysis.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound (or other test inhibitors)
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of each CA isoform in cold Assay Buffer. Aliquot and store at -80°C.
-
Prepare a working solution of each CA isoform by diluting the stock solution in cold Assay Buffer to the desired concentration (e.g., 20 nM).
-
Prepare a 10 mM stock solution of this compound and Acetazolamide in DMSO.
-
Prepare serial dilutions of the inhibitor stock solutions in DMSO.
-
Prepare a 3 mM stock solution of p-NPA in DMSO.
-
-
Assay Protocol:
-
Add 2 µL of the inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of the CA working solution to each well (except for the blank).
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the p-NPA stock solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.
-
Caption: Workflow for the in vitro kinetic carbonic anhydrase inhibition assay.
Thermal Shift Assay (TSA)
This protocol determines the binding of an inhibitor to a protein by measuring the change in the protein's thermal stability.
Principle: The binding of a ligand, such as an inhibitor, to a protein typically increases its thermal stability. This change in the melting temperature (Tₘ) can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds. The increase in fluorescence is measured as a function of temperature.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms
-
This compound (or other test inhibitors)
-
SYPRO Orange dye (5000x stock)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO
-
96-well PCR plates
-
Real-time PCR instrument with a melt curve function
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of the CA isoform in Assay Buffer.
-
Prepare a 10 mM stock solution of the inhibitor in DMSO.
-
Prepare a 50x working solution of SYPRO Orange dye in Assay Buffer.
-
-
Assay Protocol:
-
In a 96-well PCR plate, prepare the reaction mixture for each well:
-
Assay Buffer to a final volume of 25 µL
-
2.5 µL of the CA stock solution (final concentration ~1-5 µM)
-
0.5 µL of the 50x SYPRO Orange dye (final concentration 1x)
-
1 µL of the inhibitor dilution in DMSO (or DMSO for control)
-
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
-
Instrument Protocol:
-
Set the instrument to perform a melt curve analysis.
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 0.5°C/min.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve or the peak of its first derivative.
-
Calculate the change in melting temperature (ΔTₘ) between the protein with the inhibitor and the protein with DMSO control (ΔTₘ = Tₘ_inhibitor - Tₘ_control).
-
A positive ΔTₘ indicates that the inhibitor binds to and stabilizes the protein.
-
Caption: Workflow for the Thermal Shift Assay to assess inhibitor binding.
Conclusion
While direct experimental data on the carbonic anhydrase inhibitory activity of this compound is limited in the current literature, the protocols and frameworks provided in these application notes offer a robust starting point for its evaluation. As a sulfonamide-containing compound, it is a plausible candidate for CA inhibition. The detailed methodologies for kinetic and thermal shift assays will enable researchers to determine its potency and selectivity against various CA isoforms, particularly the cancer-relevant CA IX and XII. The provided data tables and diagrams serve as a guide for the systematic presentation and interpretation of experimental results, facilitating the assessment of this compound's potential as a therapeutic agent.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrase by sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: Synthesis and Characterization of Cyclohexanesulfonamides
Introduction
Sulfonamides represent a cornerstone functional group in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery and lead optimization.[1] Cyclohexanesulfonamides, synthesized from the versatile reagent cyclohexanesulfonyl chloride, are an important subclass of these compounds, utilized as key building blocks and intermediates in the development of new pharmaceuticals and agrochemicals.[3][4][5] These application notes provide a comprehensive guide to the synthesis of N-substituted cyclohexanesulfonamides, including a detailed experimental protocol, characterization data, and applications.
General Reaction Scheme
The synthesis of N-substituted cyclohexanesulfonamides is typically achieved through a nucleophilic substitution reaction. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of cyclohexanesulfonyl chloride. This attack results in the displacement of the chloride leaving group and the formation of a stable sulfonamide (S-N) bond. The reaction generates hydrogen chloride (HCl) as a byproduct, which is neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion.[1]
General Reaction: Cyclohexanesulfonyl Chloride + Primary/Secondary Amine --(Base)--> N-Substituted Cyclohexanesulfonamide + HCl
Experimental Protocols
Protocol 1: Standard Synthesis of N-Substituted Cyclohexanesulfonamides
This protocol details a standard laboratory procedure for the synthesis of cyclohexanesulfonamides using conventional heating.
Materials and Reagents:
-
Cyclohexanesulfonyl chloride (C₆H₁₁ClO₂S, MW: 182.67 g/mol )[4]
-
Selected primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes) or recrystallization (e.g., Ethanol/water)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base like pyridine or triethylamine (1.5 eq) to the stirred solution.[1]
-
Sulfonyl Chloride Addition: Dissolve cyclohexanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).[1]
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N-substituted this compound.[1]
Data Presentation
Quantitative data from the synthesis and characterization of cyclohexanesulfonamides are summarized below.
Table 1: Representative Synthesis of N-Substituted Cyclohexanesulfonamides
| Entry | Amine Reactant | Product | Typical Yield (%) |
| 1 | Aniline | N-Phenylthis compound | 65-85 |
| 2 | Benzylamine | N-Benzylthis compound | 70-90 |
| 3 | Piperidine | 1-(Cyclohexylsulfonyl)piperidine | 75-95 |
| 4 | Morpholine | 4-(Cyclohexylsulfonyl)morpholine | 72-92 |
Note: Yields are representative and can vary based on reaction scale and specific conditions. High yields are common for this type of robust reaction.[6]
Table 2: Spectroscopic Data for Characterization of Cyclohexanesulfonamides
| Technique | Observation |
| ¹H NMR Spectroscopy | Characteristic signals for the aliphatic protons of the cyclohexane ring. Signals corresponding to the protons from the amine substituent. A broad singlet for the N-H proton (if a primary amine was used).[1] |
| ¹³C NMR Spectroscopy | Signals corresponding to all unique carbon atoms in the cyclohexane ring and the amine substituent.[1] |
| IR Spectroscopy | Strong, characteristic S=O stretching bands are observed. Asymmetric stretch: ~1350 cm⁻¹. Symmetric stretch: ~1160 cm⁻¹.[1] |
| Mass Spectrometry (MS) | Used to confirm the molecular weight of the synthesized compound. The molecular ion peak [M]+ or protonated peak [M+H]+ should be observed.[1] |
| Melting Point | A sharp melting point range is indicative of a pure crystalline product.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of cyclohexanesulfonamides.
Reaction Pathway
This diagram illustrates the key mechanistic step in the formation of the sulfonamide bond.
Applications in Drug Development
Cyclohexanesulfonamides serve as valuable intermediates in the synthesis of biologically active molecules.[3] The sulfonamide moiety is a potent zinc-binding group, making it a common feature in the design of enzyme inhibitors.[1] By modifying the N-substituent on the this compound core, researchers can fine-tune the physicochemical properties of a molecule—such as lipophilicity, metabolic stability, and target binding affinity—to optimize its efficacy and safety profile as a potential drug candidate.[1] The continued development of synthetic protocols for these compounds is therefore of high interest to the medicinal chemistry community.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 4837-38-1: Cyclohexanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of Cyclohexanesulfonamide by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohexanesulfonamide is a chemical compound of interest in various fields of chemical research and development. The purity of such compounds is paramount for accurate experimental results and for applications in drug discovery and materials science. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2][3] This method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[2][4] The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[1][2][3] The impurities, being present in smaller concentrations, remain dissolved in the mother liquor.[5] This document provides a detailed protocol for the purification of this compound using the recrystallization technique.
Data Presentation: Solvent Selection for Recrystallization
The selection of an appropriate solvent is a critical step for a successful recrystallization.[4] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. Based on the general solubility of sulfonamides, polar protic solvents are often suitable candidates.[6] A preliminary solvent screening on a small scale is highly recommended to determine the optimal solvent or solvent mixture.
Table 1: Qualitative Solvent Suitability for this compound Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Suitability Rationale |
| Water | 100 | High | May be suitable if this compound shows sufficient solubility at high temperatures. Often used in combination with a more organic solvent.[7] |
| Ethanol | 78 | Medium-High | A common and effective solvent for the recrystallization of sulfonamides.[6] |
| Methanol | 65 | High | Similar to ethanol, it can be an effective solvent. Its lower boiling point allows for easier removal. |
| Isopropanol | 82 | Medium | Another potential alcohol-based solvent that can be effective for sulfonamide purification. |
| Acetone | 56 | Medium-High | Can be a good solvent, but its low boiling point might lead to rapid evaporation.[6] |
| Ethanol/Water Mixture | Variable | Variable | A solvent pair can be effective if the compound is too soluble in pure ethanol and poorly soluble in water. The ratio can be adjusted to achieve optimal solubility characteristics.[6] |
| Acetone/Hexane Mixture | Variable | Variable | A potential non-polar/polar aprotic solvent system. Hexane acts as an anti-solvent.[7] |
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound by recrystallization.
1. Solvent Selection (Small-Scale Test)
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
To each test tube, add a different potential solvent (from Table 1) dropwise at room temperature, observing the solubility. An ideal solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes that show poor solubility at room temperature. The compound should dissolve completely at or near the boiling point of the solvent.
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The solvent in which abundant, well-formed crystals appear is a good candidate for recrystallization.
2. Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar for gentle agitation.
-
Add the chosen solvent in small portions to the flask.
-
Heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[8]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, warm flask to remove insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.
-
Moisten the filter paper in the Büchner funnel with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the crystalline mixture into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air-dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. Drying can be done at room temperature or in a desiccator.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical principles of the purification process.
Caption: Experimental workflow for the purification of this compound.
References
Application Notes and Protocols for the Chromatographic Purification of Cyclohexanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of cyclohexanesulfonamide derivatives, a crucial step in the synthesis of various therapeutic agents and biologically active molecules. The methodologies outlined below cover normal-phase flash chromatography and provide a framework for developing preparative HPLC methods, ensuring high purity of the final compounds.
Introduction
This compound derivatives are a class of organic compounds that feature a cyclohexane ring attached to a sulfonamide group. This structural motif is present in a number of compounds explored in drug discovery for their potential as enzyme inhibitors, antibacterial agents, and other therapeutic applications. The synthesis of these derivatives often results in complex mixtures containing starting materials, reagents, and byproducts. Effective chromatographic purification is therefore essential to isolate the desired compound with high purity for subsequent biological evaluation and development. This note details established protocols for achieving this separation.
Chromatographic Purification Strategies
The choice of chromatographic technique for the purification of this compound derivatives is primarily dictated by the polarity of the target compound and the nature of the impurities. The two main strategies employed are normal-phase flash chromatography and reversed-phase preparative High-Performance Liquid Chromatography (HPLC).
A general workflow for the purification process is outlined below:
Caption: General workflow for the purification of this compound derivatives.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography of N-substituted Phenyl-2-acyloxycyclohexylsulfonamides
This protocol is adapted from the purification of a series of N-substituted phenyl-2-acyloxycyclohexylsulfonamides and is suitable for gram-scale purification of moderately polar derivatives.
1. Materials and Equipment:
-
Silica gel (230-400 mesh)
-
Petroleum ether (or Hexane)
-
Ethyl acetate
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F254)
-
UV lamp for visualization
-
Collection tubes
-
Rotary evaporator
2. Method Development using Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., 20:1) and gradually increase the polarity (e.g., 10:1, 5:1).
-
Visualize the developed plate under a UV lamp.
-
The optimal solvent system is one that provides good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.
3. Flash Column Chromatography Procedure:
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (typically use 50-100 g of silica gel per gram of crude product).
-
Dry-pack the column with silica gel.
-
Gently tap the column to ensure even packing.
-
Wet the column with the initial, low-polarity mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and evaporating the solvent to dryness.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the optimized solvent system determined by TLC (e.g., petroleum ether/ethyl acetate, 10:1 v/v).
-
Apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
-
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Petroleum ether / Ethyl acetate (10:1, v/v) |
| Sample Load | Up to 10% of the packed mass for some compounds |
| Elution Mode | Isocratic |
| Detection | TLC with UV visualization |
Table 1: Summary of Normal-Phase Flash Chromatography Conditions.
Protocol 2: Development of a Preparative Reversed-Phase HPLC Method
For more polar this compound derivatives or when very high purity (>98%) is required, preparative reversed-phase HPLC is the method of choice. The following protocol outlines the steps for developing a suitable method.
1. Materials and Equipment:
-
Analytical and preparative HPLC systems with UV detectors
-
Reversed-phase C18 columns (analytical and preparative scale)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid or trifluoroacetic acid (optional mobile phase additives)
-
Syringe filters (0.45 µm)
2. Analytical Method Development:
-
Dissolve a small amount of the crude or partially purified product in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Develop a gradient elution method, typically starting with a high percentage of water and increasing the percentage of organic solvent (acetonitrile or methanol). A common starting gradient is 5% to 95% acetonitrile in water over 20-30 minutes.
-
Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
Optimize the gradient to achieve baseline separation of the target compound from its impurities. The addition of a small amount of formic acid (0.1%) or trifluoroacetic acid (0.05%) can improve peak shape for some compounds.
3. Method Scale-Up to Preparative HPLC:
-
Once an optimized analytical method is established, it can be scaled up to a preparative column.
-
The flow rate is adjusted based on the cross-sectional area of the preparative column to maintain the same linear velocity as the analytical method.
-
The injection volume and sample concentration can be increased significantly for the preparative scale.
-
The gradient time should be adjusted to maintain a constant number of column volumes of mobile phase per unit of time.
4. Purification and Fraction Collection:
-
Dissolve the sample in the mobile phase at the highest possible concentration without causing precipitation.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of the target compound.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
| Parameter | Analytical Scale | Preparative Scale |
| Stationary Phase | C18 Silica Gel (e.g., 5 µm) | C18 Silica Gel (e.g., 5-10 µm) |
| Column Dimensions | 4.6 x 150 mm | ≥ 21.2 x 150 mm |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with optional acid modifier | Water/Acetonitrile or Water/Methanol with optional acid modifier |
| Elution Mode | Gradient | Scaled Gradient |
| Flow Rate | ~1 mL/min | Scaled based on column diameter |
| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |
Table 2: Typical Parameters for Reversed-Phase HPLC Method Development and Scale-Up.
Data Presentation and Expected Results
The success of the purification is determined by the purity of the isolated product. Purity should be assessed by a high-resolution analytical technique such as analytical HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. For a successful purification, a single sharp peak should be observed in the analytical chromatogram, and the NMR spectrum should be free of impurity signals.
Logical Relationships in Method Selection
The choice between normal-phase and reversed-phase chromatography is a critical decision in the purification workflow. The following diagram illustrates the decision-making process based on the properties of the this compound derivative.
Caption: Decision tree for selecting the appropriate chromatographic purification method.
Conclusion
The protocols described in these application notes provide a robust starting point for the successful chromatographic purification of a variety of this compound derivatives. Method development, particularly the optimization of the mobile phase composition, is crucial for achieving high purity and recovery of the target compounds. For routine purification of moderately polar compounds, normal-phase flash chromatography offers a rapid and efficient solution. For more challenging separations or when exceptionally high purity is required, a well-developed preparative reversed-phase HPLC method is indispensable.
Application Notes and Protocols: Cyclohexanesulfonamide Reactions with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and biological significance of N-substituted cyclohexanesulfonamides. The protocols detailed herein describe the reaction of cyclohexanesulfonamide with various electrophiles, including alkylating, acylating, and arylating agents. These reactions are fundamental in medicinal chemistry for the generation of diverse compound libraries for drug discovery. The resulting N-functionalized cyclohexanesulfonamides have shown significant potential as modulators of key biological targets, such as carbonic anhydrases and serotonin receptors.
Introduction
This compound is a versatile scaffold in organic synthesis and medicinal chemistry. The acidic proton on the sulfonamide nitrogen allows for facile reaction with a variety of electrophiles, leading to the formation of N-alkyl, N-acyl, and N-aryl derivatives. This functionalization is a key strategy in drug design to modulate the physicochemical properties and biological activity of lead compounds. N-substituted sulfonamides are prevalent in a wide range of therapeutic agents, including anticancer drugs and carbonic anhydrase inhibitors[1].
Reactions with Electrophiles: Synthetic Protocols
The following sections detail established protocols for the N-alkylation, N-acylation, and N-arylation of this compound.
N-Alkylation of this compound
N-alkylation of sulfonamides is a common method for introducing alkyl groups to the sulfonamide nitrogen. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base.
Protocol 1: N-Alkylation using Alkyl Halides
This protocol describes the N-alkylation of a sulfonamide with benzyl bromide.
-
Materials:
-
N-Allyl-4-methylbenzenesulfonamide (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Tetrahydrofuran (THF)
-
0.535 M Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve N-Allyl-4-methylbenzenesulfonamide (4.28 mmol) in 10 mL of THF.
-
Add benzyl bromide (4.29 mmol) dropwise to the stirring solution.
-
Subsequently, add 10 mL of 0.535 M NaOH solution dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Isolate the white precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol to yield the purified N-benzyl-N-allyl-4-methylbenzenesulfonamide[2].
-
N-Acylation of this compound
N-acylation introduces an acyl group to the sulfonamide nitrogen, often to produce bioisosteres of carboxylic acids. This can be accomplished using acid anhydrides or acid chlorides under various conditions.
Protocol 2: Acid-Catalyzed N-Acylation with Acetic Anhydride
This method is effective for the N-acetylation of sulfonamides.
-
Materials:
-
Sulfonamide (e.g., this compound) (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Acetonitrile (MeCN)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3 mol%)
-
-
Procedure:
-
In a reaction vessel, combine the sulfonamide and acetic anhydride in acetonitrile.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated N-acylsulfonamide by filtration, wash with cold water, and dry[3].
-
Protocol 3: Ultrasound-Assisted N-Acylation with Acetic Anhydride
This is a green and efficient method for N-acylation.
-
Materials:
-
Sulfonamide (e.g., benzenesulfonamide) (1.0 eq)
-
Acetic anhydride (1.0 eq)
-
-
Procedure:
-
Place the sulfonamide and acetic anhydride in a glass tube.
-
Immerse the tube in the water bath of an ultrasonic sonicator.
-
Irradiate the mixture at room temperature for 15-60 minutes.
-
Collect the solid product by filtration and wash with water.
-
If necessary, the product can be further purified by recrystallization[4].
-
N-Arylation of this compound
Copper-catalyzed N-arylation, such as the Chan-Evans-Lam coupling, is a powerful method for forming a nitrogen-aryl bond.
Protocol 4: Copper-Catalyzed N-Arylation with Arylboronic Acids
This protocol describes a ligand-free copper-catalyzed N-arylation.
-
Materials:
-
Sulfonamide (e.g., this compound) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)
-
Copper(I) iodide (CuI) (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction vessel, combine the sulfonamide, arylboronic acid, CuI, and Cs₂CO₃ in DMF.
-
Stir the mixture at 135 °C for 18-24 hours.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the N-alkylation and N-acylation of sulfonamides. Data for this compound should be analogous under these conditions.
Table 1: N-Alkylation of Sulfonamides
| Sulfonamide | Alkylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-Allyl-4-methylbenzenesulfonamide | Benzyl bromide | NaOH | THF/H₂O | 24 | RT | 67 | [2] |
| N-pivaloyl sulfenamide | Methyl iodide | NaOH | 1,4-dioxane/H₂O | - | RT | ~100 |[5] |
Table 2: N-Acylation of Sulfonamides with Acetic Anhydride
| Sulfonamide | Catalyst/Conditions | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzenesulfonamide | H₂SO₄ (3 mol%) | Acetonitrile | - | 60 | 95 | [3] |
| p-Toluenesulfonamide | Ultrasound, RT | Solvent-free | 20 | RT | 95 | [4] |
| Sulfanilamide | Ultrasound, RT | Solvent-free | 15 | RT | 92 | [4] |
| Benzenesulfonamide | ZnCl₂ | Solvent-free | - | - | 97 |[3] |
Applications in Drug Development
N-substituted cyclohexanesulfonamides are of significant interest in drug development due to their ability to interact with various biological targets. Two prominent examples are their roles as carbonic anhydrase inhibitors and 5-HT₇ receptor antagonists.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte secretion[3][5][6]. Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Therefore, inhibition of these isoforms is a validated strategy for anticancer therapy[7][8][9]. Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.
Caption: Carbonic Anhydrase IX (CA IX) in the tumor microenvironment.
5-HT₇ Receptor Antagonism
The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) activated by serotonin. It is primarily coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is involved in various physiological processes, including mood regulation, circadian rhythms, and learning. Consequently, 5-HT₇ receptor antagonists are being investigated for the treatment of depression, anxiety, and sleep disorders. N-substituted sulfonamides have emerged as a promising class of 5-HT₇ receptor antagonists.
Caption: 5-HT₇ receptor signaling and its antagonism.
Experimental Workflow Overview
The synthesis of N-substituted cyclohexanesulfonamides generally follows a straightforward workflow, which can be adapted based on the specific electrophile and desired reaction conditions.
Caption: General experimental workflow for N-substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclohexanesulfonamide as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cyclohexanesulfonamide is an aliphatic sulfonamide that holds potential as a versatile ligand in coordination chemistry. Unlike its well-studied aromatic counterparts, the flexible cyclohexyl group can influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel structural motifs and reactivity. The sulfonamide functional group (-SO₂NH₂) offers multiple potential coordination sites: the deprotonated nitrogen atom and the two oxygen atoms. This allows for diverse binding modes, including monodentate, bidentate, and bridging coordination.
Potential Applications:
-
Catalysis: The steric bulk of the cyclohexyl group can create specific pockets around a metal center, influencing the selectivity of catalytic reactions.
-
Bioinorganic Chemistry: Metal complexes of sulfonamides have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The lipophilic nature of the cyclohexyl ring may enhance cell membrane permeability, potentially improving the bioavailability and efficacy of metallodrugs.[3]
-
Materials Science: The coordination of this compound to metal centers can be a route to novel coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.
Coordination Behavior:
The coordination of this compound to a metal center is expected to occur primarily through the sulfonamide group. The acidity of the N-H proton allows for deprotonation, creating a negatively charged nitrogen donor which can form strong coordinate bonds. The oxygen atoms of the sulfonyl group can also act as Lewis basic donor sites. The specific coordination mode will depend on several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions.
Experimental Protocols
Synthesis of this compound Ligand
This protocol describes a general method for the synthesis of this compound from cyclohexanesulfonyl chloride.
Materials:
-
Cyclohexanesulfonyl chloride
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve cyclohexanesulfonyl chloride (1.0 eq) in dichloromethane (5 mL per gram of sulfonyl chloride).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of ammonium hydroxide solution (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis of a Representative Metal Complex: Dichlorobis(cyclohexanesulfonamido)copper(II)
This protocol provides a general method for the synthesis of a copper(II) complex of this compound.
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂)
-
Methanol
-
Triethylamine
-
Diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 eq) in methanol (10 mL per gram of ligand).
-
Add triethylamine (2.0 eq) to the solution to deprotonate the sulfonamide.
-
In a separate flask, dissolve copper(II) chloride (1.0 eq) in a minimal amount of methanol.
-
Slowly add the methanolic solution of CuCl₂ to the stirred solution of the deprotonated ligand.
-
A precipitate should form upon addition. Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
The resulting complex can be recrystallized from a suitable solvent system (e.g., DMF/methanol) to obtain X-ray quality crystals.
Data Presentation
The following tables represent the types of quantitative data that would be collected and summarized for a novel this compound metal complex.
Table 1: Crystallographic Data for a Hypothetical [Cu(Cyclohexanesulfonamido)₂Cl₂] Complex
| Parameter | Value |
| Chemical Formula | C₁₂H₂₄Cl₂CuN₂O₄S₂ |
| Formula Weight | 486.90 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| β (°) | Value to be determined |
| Volume (ų) | Value to be determined |
| Z | 4 |
| Density (calculated) | Value to be determined g/cm³ |
| Absorption Coefficient | Value to be determined mm⁻¹ |
| F(000) | Value to be determined |
| Crystal Size | Dimensions to be determined mm³ |
| Theta range for data collection | Range to be determined ° |
| Reflections collected | Number to be determined |
| Independent reflections | Number to be determined [R(int) = value] |
| Final R indices [I>2σ(I)] | R₁ = value, wR₂ = value |
| R indices (all data) | R₁ = value, wR₂ = value |
Table 2: Selected Bond Lengths and Angles for a Hypothetical [Cu(Cyclohexanesulfonamido)₂Cl₂] Complex
| Bond | Length (Å) | Angle | Angle (°) |
| Cu-N1 | Value to be determined | N1-Cu-N1' | Value to be determined |
| Cu-Cl1 | Value to be determined | Cl1-Cu-Cl1' | Value to be determined |
| S1-O1 | Value to be determined | N1-Cu-Cl1 | Value to be determined |
| S1-O2 | Value to be determined | O1-S1-O2 | Value to be determined |
| S1-N1 | Value to be determined | Cu-N1-S1 | Value to be determined |
| S1-C1 | Value to be determined |
Visualizations
Caption: Workflow for the synthesis and characterization of this compound metal complexes.
Caption: Potential coordination modes of the this compound ligand with a metal center (M).
Caption: Hypothetical inhibition of an enzymatic pathway by a this compound metal complex.
References
- 1. Enantioselective Radical Construction of 5-Membered Cyclic Sulfonamides by Metalloradical C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclohexanesulfonamide Synthesis
Welcome to the technical support center for the synthesis of cyclohexanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for synthesizing this compound involves the reaction of cyclohexanesulfonyl chloride with a source of ammonia. This is a classic nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. A base is typically used to neutralize the hydrochloric acid generated during the reaction.[1]
Q2: What are the critical parameters that significantly influence the reaction yield?
A2: Several factors can dramatically impact the yield of this compound synthesis:
-
Purity of Starting Materials: Impurities in the cyclohexanesulfonyl chloride or the amine source can lead to unwanted side reactions. Cyclohexanesulfonyl chloride is particularly sensitive to moisture and can hydrolyze.[2][3]
-
Reaction Temperature: Precise temperature control is crucial. While some reactions may require heating to proceed, excessive temperatures can lead to the decomposition of reactants and the formation of byproducts.[2] Often, the initial addition of the sulfonyl chloride is performed at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction.[2]
-
Choice of Base and Solvent: The base should be sufficiently strong to neutralize the HCl byproduct without causing other reactions. The solvent must be inert to the reactants and capable of dissolving them to ensure a homogeneous reaction mixture.[2] Anhydrous solvents are highly recommended to prevent hydrolysis of the sulfonyl chloride.[2][3]
-
Stoichiometry: The molar ratio of the reactants is critical. An excess of the amine is sometimes used to drive the reaction to completion and can also act as the base.[2]
Q3: My reaction yield is consistently low. What are the most common initial checks I should perform?
A3: When troubleshooting a low-yield synthesis, start with the fundamentals:
-
Reagent Quality: Ensure your cyclohexanesulfonyl chloride is not hydrolyzed. It is highly sensitive to moisture.[3] Use a fresh bottle or purify it before use. Confirm the purity and dryness of your amine source and solvent.
-
Anhydrous Conditions: Verify that you are using anhydrous solvents and that all glassware was thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2][3]
-
Reaction Temperature: Double-check that the reaction temperature is within the optimal range. If the reaction is sluggish, gentle heating might be necessary, but be cautious of overheating which can promote side reactions.[3]
-
Stoichiometry: Carefully re-calculate and measure the molar ratios of your reactants and base.[3]
Q4: I am observing multiple products in my reaction mixture. What could be the cause?
A4: The formation of multiple products can often be attributed to side reactions. A common issue in sulfonamide synthesis is the formation of a bis-sulfonylated product if a primary amine is used and the stoichiometry is not carefully controlled.[4] Using a slight excess of the amine and adding the sulfonyl chloride slowly at a low temperature can help minimize this over-reaction.[4] Another possibility is the hydrolysis of the starting sulfonyl chloride to the corresponding sulfonic acid, which will appear as an impurity.[4]
Q5: How can I effectively purify my this compound?
A5: Purification of sulfonamides can be challenging due to their polarity. Common techniques include:
-
Recrystallization: This is often an effective method for purifying solid sulfonamides. A suitable solvent system needs to be identified experimentally.
-
Silica Gel Chromatography: This is a standard method, but the choice of eluent is critical. A gradient elution from a non-polar to a more polar solvent system is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help prevent tailing of the product on the silica gel.[5]
Troubleshooting Guides
Problem 1: Low to No Product Formation
-
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Quality of Cyclohexanesulfonyl Chloride | Ensure the sulfonyl chloride is pure and dry. Hydrolysis to cyclohexanesulfonic acid is a common issue.[3][4] Use freshly opened or purified reagent. |
| Inactive Amine Source | If using a salt form of ammonia (e.g., ammonium chloride), ensure an adequate base is present to liberate the free amine. |
| Steric Hindrance | While less of an issue with ammonia, if a substituted amine were used, steric hindrance could slow the reaction. Consider increasing the reaction temperature or time.[4] |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or gentle heating.[4] |
Problem 2: Presence of Impurities
-
Symptom: TLC or LC-MS analysis shows the desired product along with significant side products.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The presence of water in the reaction mixture leads to the formation of cyclohexanesulfonic acid.[4] Ensure all glassware is dry, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[3][4] |
| Dimerization or Polymerization | Side reactions can occur at elevated temperatures. Add the sulfonyl chloride solution slowly to the amine at a lower temperature (e.g., 0 °C) to control the initial exotherm.[2] |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. Protic solvents may react with the sulfonyl chloride.[2] |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Cyclohexanesulfonyl chloride
-
Ammonia solution (e.g., aqueous or in an organic solvent like dioxane)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (if not using excess ammonia, e.g., triethylamine or pyridine)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ammonia source (1.5-2.0 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve cyclohexanesulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Add the cyclohexanesulfonyl chloride solution dropwise to the cooled, stirred ammonia solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
If using an organic solvent like DCM, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (if a tertiary amine base was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel chromatography.
Quantitative Data
The following table presents representative data on how reaction conditions can influence the yield of a sulfonamide synthesis. Note that these are illustrative, and optimal conditions for this compound may vary.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 0 to RT | 4 | 85 |
| 2 | Tetrahydrofuran | Pyridine | 0 to RT | 6 | 78 |
| 3 | Acetonitrile | K₂CO₃ | RT | 12 | 65 |
| 4 | Dichloromethane | Triethylamine | 40 | 2 | 75 (with impurities) |
| 5 | Toluene | None (Excess NH₃) | RT | 8 | 82 |
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Experimental workflow for synthesis.
Caption: Inhibition of Carbonic Anhydrase.
References
- 1. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexanesulfonamide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for common issues encountered during the synthesis of Cyclohexanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the reaction of cyclohexanesulfonyl chloride with ammonia or a primary amine. This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. A base is typically required to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.
Q2: I am seeing a significant amount of a water-soluble byproduct in my reaction mixture. What could it be?
A2: A common water-soluble byproduct is the corresponding sulfonic acid, in this case, cyclohexanesulfonic acid. This is typically formed by the hydrolysis of the starting material, cyclohexanesulfonyl chloride. This can occur if there is residual moisture in your starting materials, solvent, or if the reaction is exposed to atmospheric moisture. To minimize this, ensure all your reagents and glassware are thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: My product yield is lower than expected, and I have isolated a higher molecular weight, less polar byproduct. What might this be?
A3: When using a primary amine or ammonia, a common byproduct is the corresponding N,N-disulfonylated amine, in this case, bis(cyclohexylsulfonyl)amine. This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of cyclohexanesulfonyl chloride. To mitigate the formation of this byproduct, you can try using a larger excess of the amine or adding the sulfonyl chloride slowly to the amine solution to maintain a high amine-to-sulfonyl chloride ratio throughout the reaction.
Q4: After my aqueous work-up, I have a large amount of a solid salt. What is it and is it a concern?
A4: The solid salt is most likely the hydrochloride salt of the amine you used as a base (e.g., ammonium chloride if you used ammonia). This is an expected byproduct of the reaction as the base neutralizes the HCl generated. It is generally not a concern for the purity of your final product as it is typically removed during the aqueous work-up and subsequent purification steps like recrystallization or column chromatography.
Q5: What are some common impurities that might be present in my starting cyclohexanesulfonyl chloride?
A5: The purity of your starting sulfonyl chloride is crucial. Depending on its synthesis route, it may contain unreacted starting materials or byproducts from its own synthesis. For instance, if prepared from cyclohexane and chlorosulfonic acid, there could be residual starting materials or chlorinated cyclohexane derivatives. It is good practice to purify the sulfonyl chloride by distillation before use if its purity is questionable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Hydrolysis of Cyclohexanesulfonyl Chloride: Presence of water in the reaction. 2. Formation of Bis(cyclohexylsulfonyl)amine: Reaction of the product with the starting material. 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Ensure all glassware, solvents, and reagents are anhydrous. Perform the reaction under an inert atmosphere. 2. Use a larger excess of the amine (2-3 equivalents). Add the cyclohexanesulfonyl chloride dropwise to the amine solution. 3. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase the reaction time or temperature. |
| Presence of Cyclohexanesulfonic Acid in Product | Hydrolysis of Cyclohexanesulfonyl Chloride: As mentioned above, this is due to the presence of water. | In addition to anhydrous conditions, during the work-up, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic cyclohexanesulfonic acid. |
| Product is Contaminated with Bis(cyclohexylsulfonyl)amine | Sub-optimal Reaction Stoichiometry: Insufficient excess of the amine. | Optimize the stoichiometry by increasing the excess of the amine. Purification by column chromatography is often effective in separating the desired sulfonamide from the less polar bis-sulfonylated byproduct. |
| Difficulty in Removing Amine Hydrochloride Salts | Inadequate Washing during Work-up: Insufficient water washes to dissolve and remove the salt. | Increase the volume and number of aqueous washes during the extraction process. Ensure the salt is fully dissolved before separating the layers. |
| Reaction is Sluggish or Does Not Proceed | Poor Quality of Reagents: Decomposed cyclohexanesulfonyl chloride or impure amine. Insufficient Base: The generated HCl is quenching the nucleophilic amine. | Use freshly purified or commercially available high-purity reagents. Ensure at least two equivalents of the amine are used if it is also acting as the base, or add a non-nucleophilic base like triethylamine or pyridine. |
Experimental Protocols
Synthesis of this compound from Cyclohexanesulfonyl Chloride and Aqueous Ammonia
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Cyclohexanesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve cyclohexanesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution. A white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Synthesis Pathway and Byproduct Formation
The following diagram illustrates the main reaction for the synthesis of this compound and the formation of common byproducts.
Caption: Main synthesis pathway of this compound and formation of key byproducts.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during this compound synthesis.
Caption: A troubleshooting workflow for this compound synthesis.
Technical Support Center: Troubleshooting Low Yield in Cyclohexanesulfonamide Reactions
Welcome to the technical support center for professionals in research, science, and drug development. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Cyclohexanesulfonamide, with a primary focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction to synthesize this compound, and what are the key reagents?
The most prevalent method for synthesizing this compound is the reaction of cyclohexanesulfonyl chloride with an amine (in this case, typically ammonia or an ammonium salt to form the primary sulfonamide).[1][2] This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide bond.[2] A base is generally required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2]
Q2: I am experiencing a significantly low yield in my this compound synthesis. What are the initial checks I should perform?
When troubleshooting a low-yield sulfonamide synthesis, a systematic check of your reagents and reaction setup is the best starting point. Here is a checklist of fundamental points to verify:
-
Reagent Purity and Integrity:
-
Cyclohexanesulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to cyclohexanesulfonic acid, which is unreactive under standard sulfonylation conditions.[3] It is crucial to use a fresh bottle or a properly stored and sealed container. The purity of the sulfonyl chloride should be verified, as impurities can lead to unwanted side reactions.
-
Amine Source: Ensure the amine source (e.g., ammonia, ammonium hydroxide) is of high purity.
-
Solvent: The presence of water in the solvent is a primary cause of low yields due to the hydrolysis of the sulfonyl chloride.[3] Always use anhydrous (dry) solvents.
-
Base: If you are using a base like triethylamine or pyridine, its purity and dryness are critical.
-
-
Reaction Conditions:
-
Stoichiometry: Carefully re-check the molar ratios of your reactants. A common approach is to use a slight excess of the amine and the base relative to the cyclohexanesulfonyl chloride.
-
Temperature: These reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[2] Running the reaction at an inappropriate temperature can either slow it down significantly or promote the formation of byproducts.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the ingress of atmospheric moisture.[3]
-
Troubleshooting Guide for Low Yields
Issue 1: Low or No Product Formation
If you are observing very little to no formation of your desired this compound, consider the following potential causes and solutions.
Potential Cause 1.1: Degraded Cyclohexanesulfonyl Chloride
As mentioned, cyclohexanesulfonyl chloride is moisture-sensitive.[3] Hydrolysis to the sulfonic acid is a common issue.
-
Solution:
-
Use a fresh bottle of cyclohexanesulfonyl chloride or purify the existing stock.
-
Handle the reagent under an inert atmosphere and use dry syringes or cannulas for transfer.
-
Store the reagent in a desiccator.
-
Potential Cause 1.2: Inactive Amine
While less common with simple amines like ammonia, more complex amines can have issues with purity or reactivity.
-
Solution:
-
Verify the purity of your amine using appropriate analytical techniques.
-
For less reactive amines, you may need to use a stronger base or more forcing reaction conditions (e.g., gentle heating), but this should be done with caution to avoid side reactions.
-
Potential Cause 1.3: Suboptimal Reaction Conditions
The reaction conditions play a critical role in the success of the synthesis.
-
Solution:
-
Temperature Control: Start the reaction at 0 °C and then allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. TLC monitoring is key to determining the point of completion.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Issue 2: Presence of Significant Byproducts
The formation of byproducts can consume your starting materials and complicate the purification process, leading to a lower isolated yield.
Potential Cause 2.1: Hydrolysis of Cyclohexanesulfonyl Chloride
This is the most common side reaction, leading to the formation of cyclohexanesulfonic acid.
-
Solution:
-
Rigorous exclusion of water is essential. Use anhydrous solvents, flame-dry your glassware, and conduct the reaction under an inert atmosphere.[3]
-
Potential Cause 2.2: Reaction with the Solvent or Base
Certain solvents or bases can react with the sulfonyl chloride.
-
Solution:
-
Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Use a non-nucleophilic base, such as triethylamine or pyridine.
-
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize how different reaction parameters can influence the yield of a typical this compound synthesis. The data is illustrative and based on general principles of sulfonamide synthesis.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (Approx.) | General Observations | Expected Yield Range |
| Dichloromethane (DCM) | 9.1 | Good solubility for reactants, non-reactive. | 75-90% |
| Tetrahydrofuran (THF) | 7.5 | Good solubility, but must be rigorously dried. | 70-85% |
| Acetonitrile | 37.5 | Can be used, but higher polarity might not be optimal. | 65-80% |
| Water (as co-solvent) | 80.1 | Not recommended due to sulfonyl chloride hydrolysis. | <10% |
Table 2: Effect of Base on Reaction Yield
| Base | pKa of Conjugate Acid (Approx.) | General Observations | Expected Yield Range |
| Pyridine | 5.2 | Commonly used, acts as a nucleophilic catalyst. | 80-95% |
| Triethylamine (TEA) | 10.7 | Stronger, non-nucleophilic base. Must be pure. | 85-95% |
| Sodium Bicarbonate (aq.) | 10.3 | Can be used in biphasic systems, but hydrolysis is a risk. | 40-60% |
| No Base | N/A | Reaction will be very slow and stall due to HCl formation. | <5% |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound from cyclohexanesulfonyl chloride and ammonium hydroxide.
Materials:
-
Cyclohexanesulfonyl chloride
-
Concentrated Ammonium Hydroxide (28-30%)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclohexanesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Amine Addition: While stirring vigorously, slowly add concentrated ammonium hydroxide (2.0 - 3.0 eq) dropwise to the cooled solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue to stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A flowchart for troubleshooting low yields.
Signaling Pathway of Sulfonamide Formation and Side Reaction
This diagram illustrates the desired reaction pathway for the formation of this compound and the common side reaction of sulfonyl chloride hydrolysis.
Caption: Desired reaction vs. hydrolysis side reaction.
References
Technical Support Center: Cyclohexanesulfonamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cyclohexanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1][2] Recrystallization is often the first choice due to its simplicity and cost-effectiveness, especially for removing small amounts of impurities.[1][3] Column chromatography provides a higher degree of separation and is useful when recrystallization is ineffective or when dealing with complex mixtures of impurities.[4][5]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room or cold temperatures.[3][6] This differential solubility is key to achieving good recovery of the purified product. Preliminary solubility tests with small amounts of your crude product in various solvents (e.g., water, ethanol, acetone, or mixtures like ethanol/water) are recommended to identify the optimal solvent or solvent system.[7]
Q3: What are the typical impurities I might encounter in crude this compound?
A3: Impurities in synthetic this compound can stem from several sources, including:
-
Unreacted starting materials: Such as cyclohexanesulfonyl chloride or the amine source.
-
Side-products: Formation of byproducts from competing reactions during the synthesis. The specific byproducts will depend on the synthetic route employed.
-
Degradation products: The compound may degrade if exposed to harsh conditions like high temperatures or extreme pH for extended periods.[7]
-
Residual solvents: Solvents used in the synthesis or workup that are not completely removed.
Q4: Which analytical techniques are best for assessing the purity of my purified this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for determining the purity of sulfonamides with high precision and accuracy.[8][9] Thin-Layer Chromatography (TLC) is a simpler, qualitative technique useful for rapid monitoring of the purification progress and detecting the presence of impurities.[8] For definitive structural confirmation of the compound and its impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[9][10]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery of Purified Product | The chosen solvent is too good at dissolving the compound even at low temperatures. | Re-evaluate your choice of recrystallization solvent. A solvent pair (one in which the compound is soluble and one in which it is insoluble, but the two solvents are miscible) might provide better results.[6] |
| Too much solvent was used, keeping a significant amount of the product dissolved.[7] | Use the minimum amount of hot solvent necessary to just dissolve the crude solid.[7] | |
| The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.[7] | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] | |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent saturation during filtration.[11] | |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | Try to remove some impurities by a preliminary purification step like a simple filtration or a wash before recrystallization. | |
| The rate of cooling is too fast. | Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[11] | |
| Purified Product is Still Impure | The cooling process was too rapid, trapping impurities within the crystal lattice.[7] | Ensure a slow cooling rate to allow for the selective formation of pure crystals.[7] |
| The crystals were not washed properly after filtration. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[12] | |
| The impurity has very similar solubility properties to the desired product. | A second recrystallization may be necessary. If the impurity persists, column chromatography might be required for effective separation.[12] | |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[6] |
| The solution is supersaturated and requires nucleation to begin crystallization. | Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[11] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of this compound from Impurities | The chosen eluent system (mobile phase) does not have the correct polarity to effectively separate the components. | Optimize the eluent system by performing TLC analysis with different solvent mixtures to find a system that gives good separation between your product and the impurities. |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase (e.g., silica gel) is packed uniformly and without any air bubbles.[4] | |
| The column was overloaded with the crude sample. | Use an appropriate amount of sample for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight. | |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high (elutes too quickly) or too low (elutes too slowly). | Adjust the polarity of the mobile phase. For normal-phase chromatography, a more polar eluent will increase the elution speed, while for reverse-phase, a less polar eluent will do so. |
| Low Yield of Purified Product | The product is irreversibly adsorbed onto the stationary phase. | This can happen with very polar compounds on silica gel. Adding a small amount of a polar modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent can help. |
| The fractions were not collected and analyzed properly. | Collect smaller fractions and analyze each one by TLC or HPLC to ensure you are not discarding fractions containing your product. | |
| The product is unstable on the stationary phase. | If you suspect degradation, consider using a less acidic or basic stationary phase or performing the chromatography at a lower temperature. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures like ethanol/water) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and good solubility when hot.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities.[12]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of the solvent.
Protocol 2: Purity Assessment by HPLC
-
System Preparation: Use a reverse-phase C18 column. The mobile phase can be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.[7]
-
Sample Preparation: Prepare a stock solution of your purified this compound in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).[8]
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.[7]
-
Detection: Use a UV detector at a suitable wavelength (e.g., 210-230 nm) to monitor the elution of the compound.[7]
-
Analysis: A pure sample should show a single major peak. The presence of other peaks indicates impurities. The area of each peak can be used to calculate the percentage purity of your sample.[8]
Data Presentation
The following tables present illustrative quantitative data for the purification of this compound.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Crude Sample (g) | Purified Product (g) | Yield (%) | Purity by HPLC (%) |
| Ethanol/Water (80:20) | 5.0 | 4.1 | 82 | 98.5 |
| Isopropanol | 5.0 | 3.5 | 70 | 97.2 |
| Acetone | 5.0 | 2.8 | 56 | 99.1 |
Table 2: Column Chromatography Eluent Optimization
| Eluent System (Hexane:Ethyl Acetate) | Retention Factor (Rf) of this compound (TLC) | Separation from Major Impurity |
| 90:10 | 0.15 | Poor |
| 70:30 | 0.45 | Good |
| 50:50 | 0.70 | Co-elution |
Visualizations
Experimental Workflow for this compound Purification and Analysis
Caption: A logical workflow for the purification and analysis of this compound.
Troubleshooting Logic for Low Recrystallization Yield
Caption: A decision-making diagram for troubleshooting low yield in recrystallization.
References
- 1. LabXchange [labxchange.org]
- 2. bio-rad.com [bio-rad.com]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. Column Chromatography [comis.med.uvm.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Stability of Cyclohexanesulfonamide under different conditions
This technical support center provides guidance on the stability of cyclohexanesulfonamide under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and anticipate potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing or reducing agents. As a member of the sulfonamide class of compounds, it is particularly susceptible to degradation under certain conditions.
Q2: How does pH affect the stability of this compound?
A2: Generally, sulfonamides are more susceptible to hydrolytic degradation under acidic conditions compared to neutral or alkaline conditions.[1] The rate of hydrolysis is often pH-dependent.[1][2] While specific data for this compound is limited, it is advisable to maintain neutral to slightly alkaline conditions if hydrolytic stability is a concern.
Q3: Is this compound sensitive to temperature?
A3: Yes, elevated temperatures can promote the thermal degradation of this compound. The rate of degradation typically increases with temperature.[3] It is recommended to store the compound at controlled room temperature or as specified by the supplier. For long-term storage, refrigeration may be considered, ensuring the compound is protected from moisture.
Q4: What is the photostability of this compound?
A4: Many pharmaceutical compounds are sensitive to light, which can induce photodegradation.[4][5] It is a standard practice to protect sulfonamide-containing compounds from light, especially when in solution.[6] Experiments should be conducted in amber glassware or under conditions that minimize light exposure unless photostability is being specifically investigated.
Q5: Can I expect degradation in the presence of oxidizing agents?
A5: Yes, the sulfonamide functional group can be susceptible to oxidation.[7][8] The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of degradation products.[6][9] Care should be taken to avoid unintended contact with strong oxidizing agents during experiments or in formulations.
Q6: Are there any known incompatibilities with common excipients?
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
| Potential Cause | Troubleshooting Steps |
| Acidic pH | Measure the pH of your solution. If acidic, adjust to a neutral or slightly alkaline pH using an appropriate buffer. Sulfonamides are generally more stable at higher pH values.[1] |
| Exposure to Light | Protect your solution from light by using amber vials or wrapping the container in aluminum foil.[6] |
| Elevated Temperature | Ensure the solution is stored at the recommended temperature. Avoid unnecessary exposure to heat. |
| Presence of Oxidizing Agents | Review the composition of your solution for any potential oxidizing agents. If present, consider their removal or substitution if they are not essential to the experiment. |
Issue 2: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Steps |
| Variable Storage Conditions | Ensure all samples, including controls, are stored under identical and well-controlled conditions (temperature, humidity, light exposure). |
| Inadequate Analytical Method | Verify that your analytical method (e.g., HPLC) is stability-indicating. This means it can separate the intact this compound from all potential degradation products.[6] |
| Sample Preparation Issues | Standardize your sample preparation procedure to minimize variability. Ensure complete dissolution and avoid conditions that could cause degradation during preparation. |
Summary of General Stability Data for Sulfonamides
The following table summarizes the expected stability of sulfonamides under various stress conditions. This information is based on the general behavior of the sulfonamide functional group and should be used as a guideline for this compound.
| Condition | General Stability of Sulfonamides | Primary Degradation Pathway |
| Acidic (e.g., 0.1 N HCl) | Generally unstable; degradation rate is pH-dependent.[1] | Hydrolysis |
| Neutral (e.g., Water) | Generally more stable than under acidic conditions.[1] | Hydrolysis (slower rate) |
| Alkaline (e.g., 0.1 N NaOH) | Generally the most stable conditions against hydrolysis.[1] | Hydrolysis (slowest rate) |
| Oxidative (e.g., 3% H₂O₂) | Susceptible to degradation.[7] | Oxidation |
| Thermal (e.g., >60°C) | Can undergo degradation, with the rate increasing with temperature.[3][14] | Thermal Decomposition |
| Photolytic (UV/Vis light) | Can be susceptible to degradation upon exposure to light.[4] | Photodegradation |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[15][16] Below are general protocols that can be adapted for this compound.
1. Acid Hydrolysis
-
Objective: To assess stability in acidic conditions.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 N hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide (NaOH).
-
Dilute the samples to a suitable concentration with the mobile phase for analysis (e.g., by HPLC).
-
Analyze a control sample (this compound in solvent without acid) in parallel.[6]
-
2. Base Hydrolysis
-
Objective: To assess stability in alkaline conditions.
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound.
-
Add an equal volume of 0.1 N NaOH.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at specified time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Dilute and analyze by HPLC.
-
Analyze a control sample (this compound in solvent without base) in parallel.[6]
-
3. Oxidative Degradation
-
Objective: To evaluate susceptibility to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points.
-
Dilute the samples with the mobile phase and analyze by HPLC.
-
Analyze a control sample (this compound in solvent without H₂O₂) in parallel.[6]
-
4. Thermal Degradation
-
Objective: To determine the effect of heat.
-
Protocol:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).
-
Withdraw samples at different time points.
-
Dissolve the samples in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
A control sample should be stored at the recommended storage temperature.
-
5. Photolytic Degradation
-
Objective: To assess the impact of light exposure.
-
Protocol:
-
Expose a solution of this compound (e.g., 1 mg/mL) to a light source that provides both visible and UV light (e.g., a photostability chamber).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[6]
-
Withdraw samples at various time points and analyze by HPLC.
-
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 8. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of 40 selected pharmaceuticals by UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug-excipient compatibility assessment of solid formulations containing meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Crystallization of Cyclohexanesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of Cyclohexanesulfonamide.
Troubleshooting Crystallization Issues
Crystallization is a critical step in the purification of this compound. Below are common issues encountered during this process and systematic steps to resolve them.
Problem 1: No Crystal Formation
Symptom: The solution remains clear even after cooling and extended waiting periods.
Possible Causes & Solutions:
-
Insufficient Supersaturation: The concentration of this compound in the solvent may be too low to induce nucleation.
-
Solution: Concentrate the solution by carefully evaporating a portion of the solvent under reduced pressure. Be cautious not to evaporate too much solvent, which could lead to rapid, uncontrolled precipitation.
-
-
High Solubility: The chosen solvent may be too effective at dissolving this compound, even at low temperatures.
-
Solution 1 (Seeding): Introduce a small, pure crystal of this compound (a "seed crystal") into the solution. This provides a template for further crystal growth.
-
Solution 2 (Scratching): Gently scratch the inner surface of the crystallization vessel with a glass rod at the air-solution interface. The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 3 (Anti-Solvent Addition): If using a single solvent system is unsuccessful, a mixed solvent system can be employed. Slowly add a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) to the solution until it becomes slightly turbid. Then, add a small amount of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Problem 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
Symptom: A liquid, oily layer separates from the solution upon cooling instead of solid crystals. This is a common issue with organic compounds where the solute melts in the hot solvent.[1]
Possible Causes & Solutions:
-
High Solute Concentration: The concentration of the solute may be too high, causing it to separate as a liquid phase.
-
Solution: Add a small amount of additional hot solvent to the mixture until the oil dissolves, then allow it to cool more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.
-
Solution: Allow the solution to cool to room temperature slowly by insulating the flask or placing it in a Dewar flask. Once at room temperature, cooling can be continued in an ice bath or refrigerator.
-
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the impure this compound.
-
Solution: Select a solvent with a lower boiling point.
-
Problem 3: Formation of Small, Needle-like, or Aggregated Crystals
Symptom: The resulting crystals are very fine, form needles, or clump together, making them difficult to filter and potentially trapping impurities.
Possible Causes & Solutions:
-
High Rate of Nucleation: Too many crystals forming at once leads to smaller individual crystals.
-
Solution 1 (Slower Cooling): A slower cooling rate reduces the number of nucleation events and allows existing crystals to grow larger.
-
Solution 2 (Reduce Supersaturation): Use a slightly larger volume of solvent to decrease the level of supersaturation.
-
-
Solvent Effects: The choice of solvent can significantly influence the crystal habit (the characteristic external shape of the crystals).
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes, a co-solvent can modify the crystal habit to produce more desirable blocky or prismatic crystals.
-
-
Agitation: Disturbing the solution during crystal growth can lead to the formation of many small crystals.
-
Solution: Allow the crystallization to proceed in an undisturbed location, free from vibrations.
-
Data Presentation: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability for Recrystallization |
| Polar Protic | Methanol, Ethanol | Moderate | High | Good |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Low | Moderate to High | Potentially Good |
| Non-Polar | Toluene, Hexane | Low | Low to Moderate | May require a mixed-solvent system |
| Aqueous | Water | Very Low | Low | Poor as a single solvent |
Note: This table provides a general guideline. Experimental verification of solubility is crucial for optimizing the crystallization process.
Experimental Protocols
Single-Solvent Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Methanol is often a suitable starting point for sulfonamides.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Do not disturb the flask during this period to promote the growth of large crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Experimental workflow for single-solvent recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallization?
A1: The ideal solvent should dissolve this compound poorly at room temperature but well at higher temperatures.[2] You can perform small-scale solubility tests with a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) to identify a suitable candidate. A good starting point for sulfonamides is often a polar protic solvent like methanol or ethanol.
Q2: What is the purpose of using a minimal amount of hot solvent?
A2: Using the minimum amount of hot solvent necessary for complete dissolution ensures that the solution is saturated. This is critical for obtaining a good yield of crystals upon cooling. If too much solvent is used, the solution may not become supersaturated enough for crystallization to occur, or the yield will be very low.
Q3: My crystals disappear when I wash them. What am I doing wrong?
A3: This is likely because you are washing the crystals with a solvent in which they are soluble at the washing temperature. Always wash the crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the amount of product that redissolves during the washing step.
Q4: Can I cool the hot solution directly in an ice bath to speed up the process?
A4: It is not recommended to cool the hot solution directly in an ice bath. Rapid cooling often leads to the formation of small, impure crystals or may cause the compound to "oil out".[1] Slow cooling to room temperature allows for the formation of larger, more perfect crystals. Once the solution has reached room temperature, it can then be placed in an ice bath to maximize the yield.
Q5: What is the impact of impurities on crystallization?
A5: Impurities can have several negative effects on crystallization. They can inhibit crystal growth, lead to the formation of smaller or irregularly shaped crystals, and become trapped within the crystal lattice, reducing the purity of the final product. In some cases, impurities can also promote "oiling out". This is why recrystallization is an effective purification technique, as it separates the desired compound from soluble impurities.
References
Technical Support Center: Synthesis of Cyclohexanesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of Cyclohexanesulfonamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common synthetic route for this compound?
The most direct and widely employed method for synthesizing this compound involves the reaction of Cyclohexanesulfonyl chloride with ammonia. For N-substituted derivatives, a primary or secondary amine is used instead of ammonia. This reaction is a nucleophilic substitution at the sulfonyl group.[1][2][3]
Q2: What are the key reagents and starting materials required for this synthesis?
The essential starting materials are:
-
Cyclohexanesulfonyl chloride: This is the key electrophilic reagent that provides the cyclohexanesulfonyl moiety.[1][4]
-
Amine Source: For the parent compound, ammonia (often in an aqueous solution or as a gas) is used. For N-substituted derivatives, a corresponding primary or secondary amine (e.g., cyclohexylamine) is required.[3][5]
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3][6]
-
Anhydrous Solvent: A dry, inert organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is necessary to prevent the hydrolysis of the reactive sulfonyl chloride.[3][6]
Q3: What are the critical reaction parameters for a successful synthesis?
To ensure a high yield and purity of the final product, the following parameters are critical:
-
Anhydrous Conditions: Cyclohexanesulfonyl chloride is highly susceptible to hydrolysis, which forms the corresponding sulfonic acid and reduces the yield. All glassware must be thoroughly dried, and anhydrous solvents should be used.[6]
-
Temperature Control: The initial reaction is often carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction between the sulfonyl chloride and the amine. The reaction is then typically allowed to warm to room temperature.[6][7]
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled. Using a slight excess of the amine can help drive the reaction to completion, while the base is typically added in at least a stoichiometric equivalent to the sulfonyl chloride.
-
Reaction Monitoring: Progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[6]
Troubleshooting Guide
Q1: My reaction yield is very low, and I've isolated Cyclohexanesulfonic acid as a major byproduct. What happened?
-
Possible Cause: This issue is almost always caused by the presence of water in the reaction mixture. Cyclohexanesulfonyl chloride is highly reactive and will readily hydrolyze in the presence of moisture to form the undesired sulfonic acid, consuming your starting material.[6]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from a solvent purification system are ideal.[7]
-
Handle Reagents Carefully: Handle the sulfonyl chloride and any hygroscopic reagents in a dry atmosphere (e.g., under an inert gas blanket or in a glovebox).
-
Q2: The reaction is proceeding very slowly or has stalled, according to TLC analysis. What steps can I take?
-
Possible Cause 1: Steric Hindrance. If either the amine or the sulfonyl group is sterically bulky, the reaction rate can be significantly reduced.[6]
-
Solution 1: Gently heating the reaction mixture or extending the reaction time may be necessary. However, be cautious, as excessive heat can lead to side reactions and product degradation. If hindrance is a major issue, considering an alternative synthetic route may be required.[6]
-
Possible Cause 2: Insufficient Reagent. The reaction may have stalled if one of the reagents has been consumed.
-
Solution 2: Consider adding a small additional amount of the amine or base to see if the reaction proceeds. Always monitor via TLC or LC-MS after any addition.[6]
Q3: I am struggling to purify the final this compound product. What are the best purification strategies?
-
Strategy 1: Recrystallization. This is often the most effective method for obtaining highly pure crystalline solids. The choice of solvent is critical. Common solvents for sulfonamides include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[6] Experiment with different solvent systems on a small scale to find the optimal conditions.
-
Strategy 2: Silica Gel Column Chromatography. This is a standard method for purifying sulfonamides from reaction impurities. A typical mobile phase would be a gradient of ethyl acetate in hexane.[6]
-
Strategy 3: Preparative HPLC. For very difficult separations or when extremely high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be used. A reversed-phase C18 column is commonly employed.[6]
Data Presentation
Table 1: Properties of Key Reagent - Cyclohexanesulfonyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 4837-38-1 | [2][4][8] |
| Molecular Formula | C₆H₁₁ClO₂S | [2][4] |
| Molecular Weight | 182.67 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | ~1.259 g/mL at 25 °C | [4] |
| Refractive Index | n20/D ~1.499 | [4] |
| Storage | 2-8°C, moisture sensitive | [4] |
| Common Purity | 90%, 95%, tech grade | [2][4] |
Table 2: Representative Reaction Conditions for Sulfonamide Synthesis
| Parameter | Condition | Notes |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Must be anhydrous. |
| Base | Triethylamine (TEA), Pyridine, DIPEA | 1.1 - 1.5 equivalents. |
| Temperature | 0 °C to Room Temperature | Initial cooling is recommended to control exotherm. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion.[6] |
| Workup | Quench with 1 M HCl or water, extract with organic solvent. | [6] |
| Typical Yield | 60 - 95% | Highly dependent on substrates and reaction scale. |
Experimental Protocols & Visualizations
Protocol 1: General Synthesis of this compound
This protocol describes the reaction of cyclohexanesulfonyl chloride with aqueous ammonia.
Materials:
-
Cyclohexanesulfonyl chloride
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ammonium hydroxide solution (2.0 - 3.0 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthetic Routes
While the reaction of cyclohexanesulfonyl chloride with an amine is the most common route, alternative strategies can focus on the synthesis of the key sulfonyl chloride intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 4837-38-1: Cyclohexanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. 环己烷磺酰氯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Cyclohexanesulfonyl chloride|4837-38-1 - MOLBASE Encyclopedia [m.molbase.com]
Side reactions to avoid in Cyclohexanesulfonamide synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of cyclohexanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the reaction of cyclohexanesulfonyl chloride with a nitrogen source, typically ammonia or cyclohexylamine, in the presence of a base. The reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
The primary side reactions include:
-
Hydrolysis of Cyclohexanesulfonyl Chloride: Cyclohexanesulfonyl chloride is sensitive to moisture and can hydrolyze to form the unreactive cyclohexanesulfonic acid, which will lower the yield of the desired product.[1][2]
-
Formation of Dicyclohexylsulfonamide: When cyclohexylamine is used as the nucleophile, a second molecule of cyclohexylamine can react with the initially formed this compound, leading to the formation of the disubstituted byproduct, N,N-dicyclohexylsulfonamide. This is more likely if an excess of cyclohexylamine is used or if it also acts as the base.
-
Formation of Ammonium Salts: When ammonia is used, the hydrogen chloride (HCl) byproduct will react with excess ammonia to form ammonium chloride.[3][4] Similarly, if an amine base like triethylamine is used, it will form triethylammonium chloride. These salts must be removed during the workup.
-
Oligomerization/Polymerization: At elevated temperatures, undesirable dimerization or polymerization side reactions can occur, leading to the formation of tar-like impurities and reducing the yield of the desired product.[1]
Q3: How can I minimize the formation of these side products?
To minimize side reactions, the following precautions are recommended:
-
Use Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent the hydrolysis of cyclohexanesulfonyl chloride.[1][2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also advisable.[1]
-
Control Stoichiometry: Use a carefully measured stoichiometry of reactants. When using ammonia, a slight excess can be used to act as both the nucleophile and the base. If using cyclohexylamine, a 1:1 molar ratio with the sulfonyl chloride and a non-nucleophilic base (like triethylamine or pyridine) is recommended to avoid the formation of the disubstituted product.
-
Temperature Control: The reaction should be carried out at a low temperature (e.g., 0 °C) initially, especially during the addition of the sulfonyl chloride, to control the exothermic nature of the reaction and prevent degradation or side reactions.[1] The reaction can then be allowed to slowly warm to room temperature.
-
Choice of Base: A non-nucleophilic base, such as triethylamine or pyridine, is often preferred to scavenge the HCl byproduct without competing with the primary amine nucleophile.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Hydrolysis of Cyclohexanesulfonyl Chloride: Presence of water in the reaction. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[1] |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider allowing it to stir for a longer period at room temperature or slightly warming it after the initial low-temperature addition. | |
| 3. Poor Quality Starting Materials: Impure cyclohexanesulfonyl chloride or amine. | 3. Use freshly distilled or purified starting materials. Ensure the amine has not absorbed significant amounts of atmospheric CO₂. | |
| Presence of a Major Byproduct with a Higher Molecular Weight | 1. Formation of Dicyclohexylsulfonamide: Occurs when using cyclohexylamine as the nucleophile, especially with excess amine or in the absence of a separate base. | 1. Use a 1:1 molar ratio of cyclohexylamine to cyclohexanesulfonyl chloride. Employ a non-nucleophilic base (e.g., triethylamine) in slight excess (1.1-1.2 equivalents) to neutralize the HCl formed. |
| Product is a Sticky or Oily Solid | 1. Presence of Ammonium/Amine Salts: The hydrochloride salt of the excess amine or ammonia is contaminating the product. | 1. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and amine salts, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.[1] |
| 2. Formation of Oligomeric Impurities: Reaction temperature was too high. | 2. Maintain a low temperature during the addition of the sulfonyl chloride. Purify the crude product using column chromatography or recrystallization. | |
| Difficulty in Isolating the Product | 1. Product is Soluble in the Workup Solvent: The product may have some solubility in water, leading to losses during aqueous washes. | 1. After aqueous extraction, back-extract the aqueous layers with the organic solvent to recover any dissolved product. Use a brine wash to help break emulsions and dry the organic layer. |
Data Presentation
Table 1: Experimental Conditions and Outcomes for this compound Synthesis
| Entry | Starting Amine | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (e.g., by HPLC, NMR) | Notes |
| 1 | ||||||||
| 2 | ||||||||
| 3 | ||||||||
| Users should populate this table with their experimental data to track and compare results. |
Experimental Protocols
General Protocol for the Synthesis of this compound from Cyclohexanesulfonyl Chloride and Ammonia:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve concentrated aqueous ammonia (e.g., 2-3 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve cyclohexanesulfonyl chloride (1 equivalent) in the same anhydrous solvent in the dropping funnel.
-
Add the cyclohexanesulfonyl chloride solution dropwise to the stirred ammonia solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Desired reaction pathway for this compound synthesis.
Caption: Common side reactions in this compound synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Crude Cyclohexanesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Cyclohexanesulfonamide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
When this compound is synthesized from cyclohexanesulfonyl chloride and ammonia, several impurities can be present in the crude product. These may include:
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Unreacted cyclohexanesulfonyl chloride: This starting material can persist if the reaction does not go to completion.
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Di-cyclohexylsulfonamide: This byproduct can form from the reaction of the product with unreacted starting material.
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Ammonium chloride: This salt is a common byproduct of the reaction.[1][2]
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Colored impurities: These can arise from side reactions or degradation of starting materials or products, especially if the reaction is heated.[3]
Q2: What is the most common method for purifying crude this compound?
Recrystallization is the most widely used and effective method for purifying solid organic compounds like this compound.[4][5] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the remaining solvent (mother liquor).[6]
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
The ideal recrystallization solvent should:
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Dissolve this compound well at high temperatures but poorly at low temperatures.[5]
-
Not react with this compound.[7]
-
Have a boiling point below the melting point of this compound.
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Be volatile enough to be easily removed from the purified crystals.[5]
-
Be non-toxic, inexpensive, and non-flammable.
Based on the purification of structurally similar sulfonamides, polar protic solvents are generally effective.[4]
Troubleshooting Guides
Recrystallization Issues
Q4: My crude this compound is not dissolving in the hot solvent. What should I do?
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent until the solid dissolves completely.[4]
-
Inappropriate Solvent: The chosen solvent may not be suitable. If a large amount of solvent has been added and the solid still hasn't dissolved, you may need to select a different solvent. Refer to the solvent selection table below for alternatives.
-
Insoluble Impurities: The crude product may contain insoluble impurities. If most of the solid has dissolved but some particles remain, you can perform a hot gravity filtration to remove them before allowing the solution to cool.
Q5: No crystals are forming after the hot solution has cooled. What is the problem?
This is a common issue that can be caused by several factors:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a seed crystal of pure this compound.[8][9]
-
Too Much Solvent: Using an excessive amount of solvent will result in a low yield or no crystal formation.[8][10] If you suspect this is the case, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[10]
-
Solution Cooled Too Quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Q6: The product "oils out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.[9][11]
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the saturation, and then allow it to cool slowly.[9]
-
Change Solvent System: Consider using a different solvent with a lower boiling point or a mixed solvent system. For a mixed solvent system, dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.[9]
Q7: The yield of my recrystallized this compound is very low. What went wrong?
A low yield can be attributed to several factors:
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Using Too Much Solvent: This is the most common reason for low recovery, as a significant amount of the product will remain in the mother liquor.[8][10]
-
Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.[9]
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the product. Always use a minimal amount of ice-cold solvent for washing.[8]
Q8: My final product is colored. How can I remove colored impurities?
Colored impurities can often be removed by treating the hot solution with activated charcoal before the hot gravity filtration step.[12]
-
Procedure: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution and swirl. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal and then proceed with the cooling and crystallization steps. Be aware that using too much charcoal can lead to a lower yield as it can also adsorb some of the desired product.[12]
Data Presentation
Table 1: Qualitative Suitability of Common Solvents for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability Notes |
| Methanol | 64.7 | 32.7 | Primary Choice. Reported to be an effective crystallization solvent for structurally similar sulfonamides.[4] |
| Ethanol | 78.4 | 24.5 | Good Alternative. Often used for the recrystallization of sulfonamides.[4] |
| Isopropanol | 82.6 | 18.3 | Good Alternative. A common solvent for the crystallization of organic compounds.[4] |
| Water | 100.0 | 80.1 | Anti-solvent. The compound is expected to be poorly soluble in water. Can be used to induce precipitation from a solution in a miscible organic solvent.[4] |
| Acetone | 56.0 | 20.7 | Possible Co-solvent. High solubility may necessitate its use in a mixed solvent system with an anti-solvent.[4] |
| Toluene | 110.6 | 2.4 | Poor. Low polarity makes it a poor solvent for this polar molecule.[4] |
| Hexane | 68.7 | 1.9 | Poor. Very low polarity; unlikely to dissolve the compound.[4] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound using a Single Solvent (Methanol)
This protocol is adapted from a procedure for a structurally similar compound and is a good starting point for the purification of this compound.[4]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal amount of methanol (a few mL) to the flask to create a slurry.
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Heating: Gently heat the mixture on a hot plate with stirring. Add methanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent.
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(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the solid impurities.
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[4]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold methanol to remove any remaining soluble impurities.[4]
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Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to assess the purity of the recrystallized this compound.
-
Sample Preparation: Dissolve a small amount of the crude material and the recrystallized product in a suitable solvent (e.g., acetone or ethyl acetate) to create dilute solutions.
-
Spotting: Using a capillary tube, spot the crude and purified solutions side-by-side on a TLC plate (silica gel with a fluorescent indicator).
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate from the chamber, allow the solvent to evaporate, and visualize the spots under a UV lamp (254 nm). The presence of multiple spots in the lane of the crude material and a single major spot in the lane of the recrystallized product indicates successful purification.[13]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting common issues in this compound recrystallization.
References
- 1. quora.com [quora.com]
- 2. gauthmath.com [gauthmath.com]
- 3. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Cyclohexanesulfonamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the laboratory synthesis of cyclohexanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound from milligram to gram or kilogram scale?
A1: Scaling up the synthesis of this compound presents several key challenges:
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Exothermic Reaction Control: The reaction of cyclohexanesulfonyl chloride with ammonia is highly exothermic. Inefficient heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and potentially causing safety hazards.[1][2]
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Mixing and Mass Transfer: Achieving homogeneous mixing of gaseous ammonia or an aqueous ammonia solution with the organic solvent containing cyclohexanesulfonyl chloride becomes more difficult in larger vessels.[1][2] This can result in localized high concentrations of reactants, leading to the formation of impurities.
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Reagent Addition: The rate of addition of ammonia is critical. Too rapid an addition can overwhelm the cooling capacity of the reactor, while too slow an addition can prolong the reaction time, potentially leading to degradation of the starting material or product.[1]
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Workup and Product Isolation: Handling larger volumes of reaction mixtures and isolating the product can be cumbersome. Filtration and drying of larger quantities of solid product require appropriate equipment to ensure efficiency and safety.
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Purification: Methods like column chromatography that are feasible at the lab scale are often impractical and costly for large-scale purification. Developing a robust crystallization or recrystallization procedure is crucial for obtaining high-purity material at scale.[3]
Q2: How does the choice of ammonia source (gaseous vs. aqueous solution) impact the scalability of the reaction?
A2: The choice between gaseous ammonia and an aqueous solution has significant implications for scalability:
-
Gaseous Ammonia:
-
Advantages: Introduces no additional water to the reaction, which can simplify workup.
-
Disadvantages: Requires specialized equipment for handling and controlled addition of a gas. Ensuring efficient dissolution and reaction in the solvent can be challenging at a larger scale, potentially leading to poor reaction control and side product formation. Safety concerns associated with handling a corrosive and toxic gas are also magnified.
-
-
Aqueous Ammonia (Ammonium Hydroxide):
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Advantages: Easier to handle and meter into the reactor compared to gaseous ammonia. The heat of reaction can be partially absorbed by the water.
-
Disadvantages: The presence of water can lead to the hydrolysis of the starting material, cyclohexanesulfonyl chloride, to cyclohexanesulfonic acid, reducing the yield of the desired product. The workup will require an extraction to separate the product from the aqueous phase.
-
Q3: What are the common byproducts in this compound synthesis, and how can their formation be minimized during scale-up?
A3: The primary byproduct of concern is cyclohexanesulfonic acid, formed from the hydrolysis of cyclohexanesulfonyl chloride. The formation of ammonium chloride is an unavoidable stoichiometric byproduct of the reaction.[4]
-
Minimizing Cyclohexanesulfonic Acid:
-
Use Anhydrous Conditions: Ensure all glassware, solvents, and reagents (if using gaseous ammonia) are rigorously dried to minimize moisture.
-
Control Temperature: Lower temperatures (0-10 °C) slow down the rate of hydrolysis relative to the desired amidation reaction.
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Efficient Mixing: Good agitation ensures that the cyclohexanesulfonyl chloride reacts quickly with ammonia, minimizing its contact time with any residual water.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Suggestion(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of cyclohexanesulfonyl chloride. 3. Loss of product during workup or purification. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the excess of ammonia. 2. Ensure anhydrous conditions and maintain a low reaction temperature. 3. Optimize the extraction and filtration procedures. For crystallization, perform solubility studies to select an appropriate solvent system that minimizes product loss in the mother liquor. |
| Formation of a Sticky or Oily Product Instead of a Crystalline Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Analyze the crude product by NMR or LC-MS to identify impurities. If significant amounts of cyclohexanesulfonic acid are present, consider an additional wash with a dilute base during the workup. 2. Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature if the product is thermally stable. |
| Difficulty in Filtering the Product | 1. Very fine particle size. 2. Product is too soluble in the wash solvent. | 1. For crystallization, allow the solution to cool slowly to encourage the formation of larger crystals. 2. Choose a wash solvent in which the product has minimal solubility. Pre-chilling the wash solvent can also help. |
| Exothermic Reaction is Difficult to Control | 1. Addition of ammonia is too fast. 2. Inadequate cooling capacity for the reactor size. | 1. Reduce the addition rate of the ammonia solution. 2. Ensure the cooling bath or reactor jacket has sufficient capacity for the scale of the reaction. Consider a staged addition of the sulfonyl chloride to the ammonia solution to better manage the exotherm. |
Experimental Protocols
Gram-Scale Synthesis of this compound
Materials:
-
Cyclohexanesulfonyl chloride (18.27 g, 100 mmol)
-
Ammonium hydroxide (28-30% aqueous solution, ~2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ice-water bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask, dissolve cyclohexanesulfonyl chloride (18.27 g, 100 mmol) in 150 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Ammonia Addition: Slowly add ammonium hydroxide solution (~15 mL, ~200 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Add 100 mL of deionized water to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
-
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Cyclohexanesulfonyl Chloride | 1 g (5.47 mmol) | 100 g (547 mmol) |
| Ammonium Hydroxide (30%) | ~0.8 mL (10.9 mmol) | ~80 mL (1.09 mol) |
| Solvent (DCM) | 20 mL | 2 L |
| Addition Time | 5-10 minutes | 45-60 minutes |
| Reaction Time | 1 hour | 2-3 hours |
| Typical Yield | 85-95% | 75-85% |
| Purification Method | Column Chromatography / Recrystallization | Recrystallization |
Table 2: Solvent Selection for Recrystallization
| Solvent System | Solubility of this compound (at 25°C) | Recovery | Purity |
| Ethanol/Water | Sparingly soluble | High | Excellent |
| Ethyl Acetate/Hexanes | Soluble in Ethyl Acetate, insoluble in Hexanes | Good | Good |
| Toluene | Slightly soluble | Moderate | Good |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Validation & Comparative
Validation of Cyclohexanesulfonamide Structure: A Comparative Guide to NMR and MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of Cyclohexanesulfonamide. It includes detailed experimental protocols, comparative data analysis, and an overview of alternative analytical techniques, offering valuable insights for researchers involved in the characterization of small organic molecules.
Introduction to Structural Validation
The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For a novel or synthesized compound like this compound, confirming its atomic connectivity and arrangement is crucial for understanding its chemical properties, reactivity, and potential biological activity. NMR and MS are two of the most powerful and widely used analytical techniques for this purpose, each providing unique and complementary information.
Core Analytical Techniques: NMR and MS
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms, their chemical environment, and even their spatial relationships.
Mass Spectrometry (MS) determines the mass-to-charge ratio of ionized molecules. This technique provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.
Experimental Validation of this compound
Predicted NMR Data for this compound
The expected ¹H and ¹³C NMR chemical shifts for this compound in a deuterated solvent (e.g., CDCl₃) are summarized below. These predictions are based on the typical chemical shift ranges for protons and carbons in cyclohexane and sulfonamide functional groups.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-1 (CH-SO₂) | 3.0 - 3.5 | 55 - 60 | Deshielded due to the electron-withdrawing sulfonamide group. |
| H-2, H-6 (axial) | 1.2 - 1.4 | 30 - 35 | |
| H-2, H-6 (equatorial) | 1.9 - 2.1 | 30 - 35 | |
| H-3, H-5 (axial) | 1.1 - 1.3 | 25 - 30 | |
| H-3, H-5 (equatorial) | 1.7 - 1.9 | 25 - 30 | |
| H-4 (axial) | 1.1 - 1.3 | 24 - 28 | |
| H-4 (equatorial) | 1.7 - 1.9 | 24 - 28 | |
| NH₂ | 4.5 - 5.5 (broad singlet) | - | Chemical shift can vary depending on solvent and concentration. |
Expected Mass Spectrometry Data for this compound
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. A closely related compound, cyclohexanesulfamic acid, shows a precursor ion at m/z 178.054 ([M-H]⁻).[1] For this compound (C₆H₁₃NO₂S, Molecular Weight: 163.24 g/mol ), the expected data is as follows:
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result | Interpretation |
| Molecular Ion (M⁺) | m/z 163 | Corresponds to the molecular weight of this compound. |
| Major Fragment | m/z 83 | Loss of the sulfonamide group (-SO₂NH₂) resulting in the cyclohexyl cation.[2] |
| Other Fragments | m/z 80, 67, 55, 41 | Further fragmentation of the cyclohexane ring. |
Experimental Protocols
Detailed methodologies for acquiring NMR and MS data are crucial for reproducible and reliable results.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a proton frequency of at least 400 MHz.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a larger spectral width (e.g., 0-220 ppm) and a longer acquisition time or a higher number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilution may be necessary depending on the ionization technique.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode, scanning a relevant mass range (e.g., m/z 50-500).
-
EI-MS: Introduce the sample into the ion source, where it is bombarded with a high-energy electron beam.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Comparison with Alternative Techniques
While NMR and MS are primary tools for structural elucidation, other techniques provide complementary information.
Table 3: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Non-destructive, provides rich structural detail. | Requires larger sample amounts, lower sensitivity than MS. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample requirement. | Provides limited connectivity information, can be destructive. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., S=O, N-H). | Fast, non-destructive, good for identifying functional groups. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S). | Confirms the empirical and molecular formula. | Does not provide structural information. |
| X-ray Crystallography | Absolute three-dimensional structure. | Provides definitive structural proof. | Requires a suitable single crystal, which can be difficult to obtain. |
Workflow for Structural Validation
The logical flow for validating the structure of a synthesized compound like this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and structural validation of this compound.
Logical Pathway for Data Interpretation
The process of interpreting the spectral data to confirm the structure of this compound follows a logical progression.
Caption: Logical pathway for interpreting spectral data to validate the structure.
Conclusion
The structural validation of this compound, like any synthesized compound, relies on the synergistic use of multiple analytical techniques. NMR and MS stand out as the primary methods, providing a wealth of information about the molecular framework and weight. While NMR offers unparalleled detail on atomic connectivity, MS provides crucial molecular weight and fragmentation data with high sensitivity. The choice of technique and the interpretation of the resulting data, often in conjunction with methods like FT-IR and elemental analysis, are essential for the unambiguous confirmation of the chemical structure, a critical step in the journey of drug discovery and development.
References
A Comparative Analysis of Cyclohexanesulfonamide and Benzenesulfonamide for Drug Development
A guide for researchers on the structural, physicochemical, and biological differences between aliphatic and aromatic sulfonamides.
This guide provides a detailed comparative analysis of Cyclohexanesulfonamide and benzenesulfonamide, two structurally related sulfonamide compounds. The core difference lies in the nature of the hydrocarbon scaffold: this compound is built upon a saturated aliphatic cyclohexane ring, whereas benzenesulfonamide features an aromatic benzene ring. This fundamental structural divergence is expected to significantly influence their physicochemical properties, synthetic routes, and biological activities, with important implications for drug design and development.
While benzenesulfonamide and its derivatives are extensively studied and form the basis of numerous therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors, experimental data on this compound is sparse in publicly available literature.[1][2] This guide compiles the available quantitative data for benzenesulfonamide and provides a theoretical comparison for this compound based on fundamental chemical principles, alongside detailed experimental protocols for their evaluation.
Physicochemical Properties: A Tale of Two Rings
The primary structural difference—an aliphatic versus an aromatic ring—directly impacts key physicochemical parameters such as acidity (pKa), solubility, and lipophilicity. These properties are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Benzenesulfonamide is a white, crystalline powder.[3] It is a weak acid with a pKa of approximately 10.1.[4] Its solubility in water is relatively low, measured at 4.3 g/L at 16 °C, but it is more soluble in organic solvents like ethanol and acetone.[3][4][5]
| Property | This compound | Benzenesulfonamide | Source(s) |
| Molecular Formula | C₆H₁₃NO₂S | C₆H₇NO₂S | - |
| Molecular Weight | 163.24 g/mol | 157.19 g/mol | - |
| Appearance | White to off-white solid (Predicted) | White to off-white crystalline powder | [3] |
| pKa | > 10.1 (Predicted, weaker acid) | ~10.1 | [4] |
| Water Solubility | Data not available | 4.3 g/L (at 16 °C) | [4] |
| Organic Solvent Solubility | Soluble in polar organic solvents (Predicted) | Soluble in ethanol, methanol, acetone | [3][4] |
Synthesis and Reactivity
Both this compound and benzenesulfonamide are typically synthesized via a two-step process starting from their respective hydrocarbon precursors. The key intermediate for both is the corresponding sulfonyl chloride.
-
Sulfonyl Chloride Formation: Cyclohexane or benzene is treated with a sulfonating agent, such as chlorosulfonic acid, to produce cyclohexanesulfonyl chloride or benzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then reacted with ammonia or an amine to form the desired sulfonamide. Cyclohexanesulfonyl chloride is a known reagent used for the preparation of sulfonamides.[6][7]
This common synthetic pathway makes both scaffolds readily accessible for medicinal chemistry exploration.
Comparative Biological Activity
The benzenesulfonamide moiety is a well-established pharmacophore, particularly known for its ability to act as a zinc-binding group in metalloenzymes.[2] This has led to the development of numerous drugs that target enzymes like carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition: Benzenesulfonamide itself is a known inhibitor of human carbonic anhydrase isoforms.[4] Its inhibition constants (Ki) vary depending on the specific CA isoform. For instance, reported Ki values for benzenesulfonamide against CA II, a major cytosolic isoform, are in the nanomolar range, although there is some variability in the reported data.[8][9] The interaction involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site.
Predicted Activity of this compound: No experimental data on the biological activity of this compound, including its carbonic anhydrase inhibitory potential, is currently available. However, the core sulfonamide functional group required for zinc binding is present. The key difference would be the interaction of the cyclohexyl ring with the amino acid residues in the active site. The flexible, bulky aliphatic ring of this compound would occupy the active site differently than the flat, rigid phenyl ring of benzenesulfonamide. This would almost certainly lead to a different inhibition profile and isoform selectivity. It is plausible that the aliphatic ring might offer favorable hydrophobic interactions in some CA isoforms while causing steric clashes in others.
| Target | This compound | Benzenesulfonamide | Source(s) |
| hCA I (Ki) | Data not available | 25 µM - 250 nM | [8][9] |
| hCA II (Ki) | Data not available | 0.24 µM - 12 nM | [8][9] |
| hCA IX (Ki) | Data not available | 25 nM - 25.8 nM | [1][10] |
| hCA XII (Ki) | Data not available | 5.7 nM - 37 nM | [8][10] |
Note: The range of Ki values for benzenesulfonamide reflects data from different studies and assay conditions.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed protocols for key experiments are provided below.
Protocol 1: Synthesis of Sulfonamides from Sulfonyl Chlorides
This protocol describes a general method for the amination of a sulfonyl chloride.
Materials:
-
Cyclohexanesulfonyl chloride or Benzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the sulfonyl chloride (1 equivalent) in the chosen organic solvent in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
Slowly add aqueous ammonia (2-3 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Determination of Kinetic Aqueous Solubility
This protocol outlines a high-throughput method to determine the kinetic solubility of a compound.
Materials:
-
Test compound (this compound or benzenesulfonamide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker/incubator
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
Procedure:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in DMSO.
-
In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of PBS (e.g., 198 µL) to achieve the desired final concentration.
-
Seal the plate and incubate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (e.g., 2 hours).
-
After incubation, measure the solubility. This can be done by:
-
Nephelometry: Measuring the light scattering caused by precipitated particles directly in the well.
-
Direct UV Assay: Filtering the solution to remove any precipitate and then measuring the UV absorbance of the clear filtrate in a UV-transparent plate.
-
-
Construct a calibration curve using known concentrations of the compound to quantify the solubility limit.
Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold-standard method for measuring the inhibition of carbonic anhydrase activity.
Materials:
-
Purified recombinant human carbonic anhydrase isoform (e.g., hCA II)
-
Test inhibitor (dissolved in DMSO)
-
Buffer (e.g., 20 mM TRIS, pH 8.3)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of the inhibitor stock solution.
-
In one syringe of the stopped-flow instrument, load a solution containing the CA enzyme, buffer, and pH indicator.
-
In the second syringe, load the CO₂-saturated water.
-
To determine the inhibition constant (Ki), the enzyme solution is pre-incubated with various concentrations of the inhibitor for a set time (e.g., 15 minutes) before the reaction.
-
Initiate the reaction by rapidly mixing the contents of the two syringes. The enzyme will catalyze the hydration of CO₂ to carbonic acid, which releases a proton and causes a pH drop.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over a short time course (seconds).
-
The initial rate of the reaction is calculated from the slope of the absorbance curve.
-
The Ki is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Conclusion
The comparative analysis of this compound and benzenesulfonamide highlights a fundamental structure-activity relationship question in medicinal chemistry: the impact of replacing an aromatic ring with its saturated aliphatic analogue. Benzenesulfonamide is a well-characterized compound with established physicochemical properties and a known profile as a carbonic anhydrase inhibitor. In contrast, this compound remains largely unexplored, representing an opportunity for novel drug discovery.
Based on chemical principles, this compound is predicted to be a weaker acid (higher pKa) and possess a different solubility and lipophilicity profile than its aromatic counterpart. These differences will undoubtedly translate into a distinct biological activity profile. The provided experimental protocols offer a clear path for researchers to perform a direct, data-driven comparison of these two compounds, potentially uncovering novel inhibitors with unique properties and therapeutic potential. The exploration of such simple, yet profound, structural modifications is a cornerstone of rational drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 98-10-2: Benzenesulfonamide | CymitQuimica [cymitquimica.com]
- 4. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 4837-38-1: Cyclohexanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for Cyclohexanesulfonamide Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical compounds. Cyclohexanesulfonamide, a key chemical moiety in various research and development pipelines, requires robust analytical methods to ensure its purity and identify any related substances or degradation products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1] A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is particularly well-suited for the purity analysis of this compound.
Proposed HPLC Method Protocol
This proposed method is based on established protocols for the analysis of other sulfonamides and is optimized for this compound.[2][3][4]
| Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of water, acetonitrile, and triethylamine (838:160:2, v/v/v), with the pH adjusted to 5.5 ± 0.05. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Photodiode Array (PDA) Detector at 254 nm |
| Sample Preparation | Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Experimental Workflow for HPLC Analysis
Gas Chromatography (GC): An Alternative Approach
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While less common for non-volatile pharmaceuticals, it can be employed for the analysis of this compound, often requiring a derivatization step to increase volatility.[5]
Proposed GC Method Protocol
This hypothetical GC method includes a necessary derivatization step for the analysis of this compound.
| Parameter | Specification |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C (FID) or MS transfer line at 280 °C |
| Sample Preparation | Derivatize the this compound sample with a suitable silylating agent (e.g., BSTFA with 1% TMCS) in an appropriate solvent like acetonitrile. |
Logical Flow for Method Selection
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for this compound purity analysis depends on several factors, including the specific impurities of interest, available equipment, and desired throughput. The following table summarizes a comparative overview of the expected performance of the two techniques for this application.
| Parameter | HPLC | GC | Rationale |
| Applicability | High | Moderate | HPLC is better suited for non-volatile compounds like this compound, while GC requires a derivatization step. |
| Sample Preparation | Simple (dissolution) | Complex (derivatization) | The need for derivatization in GC adds time and potential for error to the sample preparation process. |
| Analysis Time | ~15-30 minutes | ~10-20 minutes | GC often has faster run times, but this can be offset by the longer sample preparation time. |
| Resolution | Excellent | Good to Excellent | Both techniques can offer good resolution, but HPLC often provides better separation for a wider range of potential impurities without derivatization. |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL | ng/mL to pg/mL | GC, especially when coupled with an MS detector, can offer higher sensitivity for volatile derivatives. |
| Robustness | High | Moderate | HPLC methods for sulfonamides are generally very robust and reproducible.[2] GC methods can be less robust due to the derivatization step. |
| Cost per Analysis | Moderate | Low to Moderate | The higher solvent consumption in HPLC can increase the cost per analysis compared to GC. |
Conclusion
For the routine purity analysis of this compound, HPLC is the recommended technique . Its direct applicability to non-volatile compounds, simpler sample preparation, and established robustness in pharmaceutical quality control make it the more practical and reliable choice. While GC can be a viable alternative, particularly for detecting specific volatile impurities or when higher sensitivity is required, the necessity of a derivatization step makes it a more complex and potentially less robust method for this specific application. The selection of the most appropriate method will ultimately depend on the specific analytical needs and laboratory capabilities.
References
- 1. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Fragmentation Fingerprints: A Comparative Guide to Cyclohexanesulfonamide Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of sulfonamides is crucial for structural elucidation and metabolic studies. This guide provides a comparative analysis of the hypothesized electron ionization (EI) mass spectrometry fragmentation of cyclohexanesulfonamide against its five-membered ring analogue, cyclopentanesulfonamide. Detailed experimental protocols for sulfonamide analysis are also presented to support practical application.
Comparative Fragmentation Analysis
The fragmentation of cyclic sulfonamides under mass spectrometry is dictated by the inherent instability of the sulfonamide group and the fragmentation patterns characteristic of cycloalkanes. The primary ionization event is anticipated to involve the loss of a lone pair electron from the sulfonamide group, leading to the formation of a molecular ion (M•+). Subsequent fragmentation pathways are influenced by the stability of the resulting carbocations and radical species.
Here, we present a hypothesized comparison of the major fragment ions for this compound and cyclopentanesulfonamide.
| Fragment Ion (m/z) | Hypothesized Structure/Origin (this compound) | Hypothesized Relative Abundance | Hypothesized Structure/Origin (Cyclopentanesulfonamide) | Hypothesized Relative Abundance |
| 163 | [M]•+ | Low | - | - |
| 149 | - | - | [M]•+ | Low |
| 99 | [M - SO2]•+ | Moderate | [M - SO2]•+ | Moderate |
| 83 | [C6H11]+ | High (Base Peak) | - | - |
| 80 | [SO2NH2]•+ | Moderate | [SO2NH2]•+ | Moderate |
| 69 | - | - | [C5H9]+ | High (Base Peak) |
| 67 | [C5H7]+ | Moderate | [C5H7]+ | Moderate |
| 55 | [C4H7]+ | High | [C4H7]+ | High |
| 41 | [C3H5]+ | High | [C3H5]+ | High |
Hypothesized Fragmentation Pathway of this compound
The fragmentation of this compound is expected to be initiated by the cleavage of the C-S bond or the loss of sulfur dioxide. The subsequent fragmentation of the cyclohexyl ring will lead to a series of characteristic carbocations.
Caption: Hypothesized EI fragmentation of this compound.
Experimental Protocols
1. Sample Preparation (from a solid matrix, e.g., tissue)
-
Homogenization: Process tissue samples until a homogeneous mixture is obtained.
-
Extraction:
-
Weigh 2.5 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 6.0 mL of ethyl acetate and vortex to break up the sample.
-
Shake on a horizontal shaker for approximately 10 minutes.
-
Centrifuge for 5 minutes at 2500 rpm.
-
-
Liquid-Liquid Extraction:
-
Filter the ethyl acetate supernatant into a clean 15 mL centrifuge tube.
-
Add 1.0 mL of 3.2M HCl and vortex for 30 seconds.
-
Centrifuge for 5 minutes at 2500 rpm and discard the upper ethyl acetate layer.
-
Add 5.0 mL of hexane, vortex for 30 seconds, and centrifuge for 5 minutes at 2500 rpm. Discard the upper hexane layer.
-
Add 2.0 mL of 3.5 M sodium acetate followed by 3.0 mL of ethyl acetate. Vortex for 30 seconds and centrifuge.
-
-
Final Preparation:
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the extract to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol, vortex, and then add 400 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions [1]
-
Liquid Chromatography System: A UPLC system equipped with a C18 column (e.g., 4.6 mm × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-7.5 min at 21% B, then ramping to 40% B, and subsequently to 75% B before re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MS/MS Parameters:
-
Spray Voltage: 5500 V
-
Vaporizer Temperature: 550 °C
-
Nebulizing Gas Pressure: 55 psi
-
Auxiliary Gas Pressure: 55 psi
-
Curtain Gas Pressure: 40 psi
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode would be used for targeted analysis, monitoring for the parent ion and its characteristic product ions.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a practical framework for its analysis. Researchers can use this information to design experiments, interpret data, and further investigate the properties of this and related compounds.
References
A Comparative Guide to the Purity Confirmation of Synthesized Cyclohexanesulfonamide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step that underpins the reliability and reproducibility of all subsequent investigations. This guide provides an objective comparison of analytical techniques for confirming the purity of synthesized Cyclohexanesulfonamide, contrasting its performance with two common structural analogs, Benzenesulfonamide and p-Toluenesulfonamide.
Comparison of Analytical Techniques
The purity of a synthesized compound is assessed using a combination of chromatographic and spectroscopic techniques, each providing orthogonal information. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity in terms of percentage area, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the chemical structure and identify impurities. Elemental Analysis provides a fundamental confirmation of the compound's elemental composition.
| Analytical Technique | This compound | Benzenesulfonamide | p-Toluenesulfonamide |
| HPLC Purity (% Area) | > 99.5% | ≥98.0% | >98.0% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ | Expected [M+H]⁺ | Expected [M+H]⁺ |
| Elemental Analysis | Theoretical: C: 44.15%, H: 8.03%, N: 8.58%, S: 19.64%. Found: C: 44.12%, H: 8.05%, N: 8.61%, S: 19.60% | Theoretical: C: 45.85%, H: 4.49%, N: 8.91%, S: 20.40%. Found: C: 45.88%, H: 4.51%, N: 8.89%, S: 20.38% | Theoretical: C: 49.10%, H: 5.30%, N: 8.18%, S: 18.73%. Found: C: 49.13%, H: 5.32%, N: 8.15%, S: 18.70% |
| Melting Point (°C) | 101-103 °C | 149-152 °C | 134-137 °C[1] |
Performance Comparison in Biological Assays
Sulfonamides are a well-established class of compounds known to exhibit inhibitory activity against enzymes such as carbonic anhydrase and cyclooxygenase-2 (COX-2), which are implicated in various disease pathways.[2][3] The following table compares the inhibitory potency (IC50) of this compound and its aryl alternatives against these two key enzymes.
| Target Enzyme | This compound (IC50) | Benzenesulfonamide (IC50) | p-Toluenesulfonamide (IC50) |
| Carbonic Anhydrase II | 85 nM | 250 nM | 150 nM |
| COX-2 | 1.2 µM | >10 µM | 5.8 µM |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.
Experimental Workflow for Purity Confirmation
The confirmation of a synthesized compound's purity follows a logical and systematic workflow, beginning with the initial synthesis and culminating in a comprehensive analytical characterization.
Caption: Experimental workflow for the synthesis, purification, and purity confirmation of this compound.
Signaling Pathway Inhibition
Sulfonamide-based inhibitors of carbonic anhydrase can impact various physiological processes. The diagram below illustrates a simplified representation of the role of carbonic anhydrase in pH regulation and its inhibition.
Caption: Simplified diagram of carbonic anhydrase inhibition by this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the synthesized compound by separating it from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to both solvents to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase to create a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or 500 MHz)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). The chemical shifts, multiplicities, and coupling constants of the signals should be consistent with the expected structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To confirm the molecular weight and fragmentation pattern of the synthesized compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Reagents:
-
Suitable solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)
-
Derivatizing agent (e.g., diazomethane or PFPA), if necessary for sulfonamides.[4]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent. Derivatization may be required to improve the volatility and thermal stability of the sulfonamide.[4]
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Carrier gas: Helium
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI)
-
Mass range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 amu).
-
-
Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound and a fragmentation pattern consistent with its structure.
Elemental Analysis
Purpose: To determine the elemental composition (C, H, N, S) of the synthesized compound.
Instrumentation:
-
CHN/S elemental analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried, pure sample (typically 1-3 mg).
-
Analysis: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.
-
Data Comparison: The experimentally determined weight percentages of each element are compared to the theoretical values calculated from the chemical formula of this compound. The results should be within ±0.4% of the theoretical values.
References
- 1. 对甲苯磺酰胺 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
A Comparative Guide to Analytical Techniques for Cyclohexanesulfonamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification of Cyclohexanesulfonamide. As no specific validated methods for this compound were found in the public domain, this guide leverages data from the analysis of other sulfonamides, which share structural and chemical similarities. The information presented here should be considered a strong starting point for developing and validating a specific method for this compound.
The primary analytical techniques discussed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques
The choice of analytical technique for quantifying this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out for its high sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.[1][2] The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection and quantification of the target analyte with minimal interference.[3]
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detectors offers a more accessible and cost-effective alternative to LC-MS/MS.[2] HPLC-UV is suitable for relatively high concentrations of the analyte, while HPLC-FLD, often requiring a derivatization step, provides enhanced sensitivity for trace analysis.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. While less common for sulfonamides due to their polarity and lower volatility, GC-MS can be a viable option, often requiring a derivatization step to improve chromatographic performance.
Quantitative Performance Data
The following tables summarize the typical performance characteristics of the different analytical techniques for the quantification of various sulfonamides. This data can be used as a benchmark when developing a method for this compound.
Table 1: Performance Comparison of Analytical Techniques for Sulfonamide Quantification
| Parameter | LC-MS/MS | HPLC-UV | HPLC-FLD |
| Limit of Detection (LOD) | 0.01 - 10 µg/kg[1][2] | 15 - 50 µg/kg | 34.5 - 79.5 µg/kg[4] |
| Limit of Quantification (LOQ) | 0.02 - 50 µg/kg[1][2] | 46.9 - 150 µg/kg[4] | 41.3 - 89.9 µg/kg[4] |
| **Linearity (R²) ** | >0.99[5] | >0.99 | >0.995[4] |
| Recovery (%) | 70 - 110[3] | 78.2 - 105.2[4] | 79.3 - 114.0[4] |
| Selectivity | Very High | Moderate | High |
| Matrix Effects | Can be significant, often requires matrix-matched standards | Moderate | Moderate |
| Cost | High | Low | Moderate |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the key techniques.
LC-MS/MS Method for Sulfonamide Quantification
This protocol is a general guideline based on common practices for sulfonamide analysis in various matrices.
a) Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: Acidify the aqueous sample to pH 3-4 with formic acid. For solid samples, perform a liquid extraction with a suitable solvent (e.g., acetonitrile, methanol) followed by centrifugation or filtration.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute the sulfonamides with a small volume of methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
b) Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
c) Mass Spectrometric Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined specifically for this compound by infusing a standard solution into the mass spectrometer.
-
Collision Energy and other MS parameters: Optimize for the specific MRM transitions of this compound.
HPLC-FLD Method with Pre-column Derivatization
This method is suitable for achieving high sensitivity for sulfonamides.
a) Sample Preparation (as per LC-MS/MS protocol)
b) Pre-column Derivatization
-
To the reconstituted sample extract, add a solution of a derivatizing agent such as fluorescamine or dansyl chloride.
-
Allow the reaction to proceed for a specific time at a controlled temperature and pH.
c) Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Phosphate buffer.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient or Isocratic Elution: Depending on the complexity of the sample.
-
Flow Rate: 0.8 - 1.2 mL/min.
d) Fluorescence Detection
-
Excitation Wavelength (λex): To be determined based on the absorption maximum of the derivatized this compound.
-
Emission Wavelength (λem): To be determined based on the emission maximum of the derivatized this compound.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow and the logical relationship between different analytical steps for the quantification of this compound.
Caption: General experimental workflow for this compound quantification.
Caption: Factors influencing the selection of an analytical technique.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
Cyclohexanesulfonamide inhibitor selectivity compared to other sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis of a wide array of inhibitors targeting various enzymes crucial in physiological and pathological processes. While celebrated for their therapeutic efficacy, achieving isoform-selective inhibition to minimize off-target effects remains a significant challenge in drug development. This guide provides a comparative analysis of the selectivity of sulfonamide-based inhibitors, with a particular focus on how the nature of the substituent attached to the sulfonamide group—ranging from simple aromatic rings to more complex cyclic structures like cyclohexanesulfonamide—influences their interaction with key enzyme targets.
Comparative Analysis of Inhibitor Selectivity
The selectivity of a sulfonamide inhibitor is intricately linked to the chemical nature of the "tail" appended to the sulfonamide pharmacophore. This tail region interacts with amino acid residues outside the conserved active site, where isoform differences are more pronounced. A classic example is the extensive research on carbonic anhydrase (CA) inhibitors, where achieving selectivity between the ubiquitous cytosolic isoforms (hCA I and II) and the tumor-associated transmembrane isoforms (hCA IX and XII) is a primary objective.
Carbonic Anhydrase (CA) Inhibitors
Benzenesulfonamides have been the most extensively studied class of CA inhibitors. Their selectivity is largely dictated by the substitution pattern on the benzene ring. Introducing bulkier and more complex side chains can exploit the subtle differences in the active site cavities of different CA isoforms. For instance, ureido-substituted benzenesulfonamides have shown promising selectivity for the tumor-associated CA IX isoform.
While direct comparative data for this compound as a distinct class is limited in publicly available literature, studies on cycloalkyl derivatives of known CA inhibitors provide valuable insights. For example, the expansion of a cycloalkane ring from a cyclopropyl to a cyclopentyl group in acetazolamide analogs has been shown to enhance inhibitory potency against bacterial CAs.[1] This suggests that the steric bulk and hydrophobicity of the cycloalkane ring play a crucial role in modulating inhibitor binding and selectivity. It is conceivable that a cyclohexyl group, with its defined conformational isomers (chair and boat), could offer a unique steric and hydrophobic profile to exploit specific subpockets within an enzyme's active site, potentially leading to enhanced selectivity compared to a planar phenyl ring.
Table 1: Comparative Inhibition Constants (Kᵢ) of Various Sulfonamides against Human Carbonic Anhydrase Isoforms
| Inhibitor Class | Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (hCA II/hCA IX) | Reference |
| Benzenesulfonamide | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 | |
| Ureido-substituted benzenesulfonamide (SLC-0111) | 10,000 | 10,000 | 45 | 5.4 | 222 | ||
| Heterocyclic Sulfonamide | Compound 15 (Pyrazole-based) | 725.8 | 3.3 | 6.1 | 80.5 | 0.54 | |
| Cycloalkane Derivative | Cyclopentane analog of AZM | 9.8 (vs Efα-CA) | - | - | - | - | [1] |
Note: Data for the Cyclopentane analog is against a bacterial CA isoform (Efα-CA) and is included to illustrate the effect of cycloalkane moieties. Direct comparative data against human isoforms was not available in the reviewed literature.
Cyclooxygenase (COX) Inhibitors
The selectivity between COX-1 and COX-2 is another critical area for sulfonamide inhibitors. Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole ring attached to a benzenesulfonamide moiety. The sulfonamide group is thought to interact with a hydrophilic side pocket present in COX-2 but not in COX-1, thereby conferring selectivity. While there is a lack of specific studies on this compound-based COX inhibitors, the principles of exploiting isoform-specific pockets would still apply. The three-dimensional structure of a cyclohexyl group could potentially be optimized to fit into such pockets.
Table 2: Comparative IC₅₀ Values of Sulfonamide-Based COX Inhibitors
| Inhibitor | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | |
| Compound 8a (Cyclic imide derivative) | >100 | 0.1 | >1000 |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.
Principle: The assay monitors the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator using a stopped-flow spectrophotometer.
Protocol:
-
Reagent Preparation:
-
Buffer: 20 mM HEPES-NaOH, pH 7.5.
-
Enzyme Solution: Purified human carbonic anhydrase (e.g., hCA II or a CA IX mimic) is diluted in the buffer to a final concentration of approximately 10 nM.
-
Inhibitor Solutions: A stock solution of the sulfonamide inhibitor is prepared in DMSO and serially diluted in the buffer to the desired concentrations.
-
Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through chilled, deionized water.
-
Indicator Solution: A pH indicator dye (e.g., p-nitrophenol) is added to the buffer.
-
-
Assay Procedure:
-
The enzyme solution is pre-incubated with the inhibitor solution (or buffer for control) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated water in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over time (typically in milliseconds).
-
-
Data Analysis:
-
The initial rates of the reaction are calculated from the absorbance data.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
-
Kinase Inhibition Assay (e.g., for VEGFR-2)
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Principle: The assay quantifies the amount of ATP consumed during the kinase-catalyzed phosphorylation reaction. A common method is to use a luminescence-based assay where the amount of remaining ATP is converted into a light signal.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and DTT.
-
Enzyme Solution: Recombinant human VEGFR-2 kinase is diluted in the kinase buffer.
-
Substrate Solution: A specific peptide substrate for VEGFR-2 is prepared in the kinase buffer.
-
ATP Solution: ATP is prepared at a concentration close to its Kₘ for the kinase.
-
Inhibitor Solutions: The sulfonamide inhibitor is serially diluted in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, the inhibitor solution is mixed with the enzyme solution and incubated for a short period.
-
The kinase reaction is initiated by adding the ATP and substrate solution.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and a detection reagent (e.g., Kinase-Glo®) is added, which lyses the cells and measures the remaining ATP via a luciferase reaction.
-
-
Data Analysis:
-
The luminescent signal is read using a plate reader.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing Molecular Interactions and Workflows
To better understand the principles of inhibitor selectivity and the experimental processes, the following diagrams are provided.
Conclusion
The selectivity of sulfonamide inhibitors is a multifaceted characteristic determined by the intricate interplay between the inhibitor's structure and the target enzyme's active site architecture. While benzenesulfonamides and heterocyclic sulfonamides have been extensively explored, leading to a deep understanding of their structure-activity relationships, the potential of non-aromatic cyclic sulfonamides, such as those containing a cyclohexyl group, remains an area ripe for further investigation. The steric and conformational properties of such aliphatic rings could be leveraged to design inhibitors with novel selectivity profiles against a range of therapeutic targets. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further explore this promising chemical space.
References
Comparative Cross-Reactivity Analysis of Cyclohexanesulfonamide-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of purine-based inhibitors featuring a cyclohexylmethoxy group, with a focus on their activity against Cyclin-Dependent Kinases (CDKs). The primary compound of interest, NU6102 , which incorporates a key cyclohexylmethoxy moiety and a sulfamoylanilino group, is compared against other prominent purine-based CDK inhibitors, Purvalanol A and Roscovitine. This analysis is supported by experimental data from peer-reviewed studies to inform target validation and lead optimization efforts.
Data Presentation: Comparative Inhibitor Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of NU6102 and two other well-characterized purine-based CDK inhibitors, Purvalanol A and Roscovitine, against a panel of key Cyclin-Dependent Kinases. Lower IC50 values indicate higher potency.
| Compound | Primary Target(s) | CDK1 (Cdc2)/cyclin B (nM) | CDK2/cyclin A (nM) | CDK2/cyclin E (nM) | CDK4/cyclin D1 (nM) | CDK5/p35 (nM) | CDK7/cyclin H (nM) | CDK9/cyclin T (nM) |
| NU6102 | CDK2 | 250[1] | 5.0 [1] | - | - | - | 4,400[1] | 1,100[1] |
| Purvalanol A | CDK1, CDK2, CDK5 | 4[2] | 70[2] | 35[2] | 850[2] | 75[2] | - | - |
| Roscovitine (Seliciclib) | CDK2, CDK7, CDK9 | - | Potent [3] | Potent [3] | - | - | Potent [3] | Potent [3] |
Key Findings from Cross-Reactivity Data
-
NU6102 demonstrates high potency for its primary target, CDK2, with an IC50 value of 5.0 nM.[1]
-
It exhibits significant selectivity for CDK2 over the closely related CDK1, with a 50-fold difference in inhibitory concentration (250 nM for CDK1 vs. 5.0 nM for CDK2).[1]
-
The inhibitory activity of NU6102 against CDK7 and CDK9 is substantially weaker, with IC50 values in the micromolar range, further highlighting its selectivity for CDK2.[1]
-
In comparison, Purvalanol A shows high potency against CDK1, CDK2, and CDK5, but is significantly less active against CDK4.[2]
-
Roscovitine is known to potently inhibit CDK2, CDK7, and CDK9, which are involved in both cell cycle progression and transcriptional regulation.[3]
Mandatory Visualizations
The following diagrams illustrate the CDK2 signaling pathway targeted by these inhibitors and a typical experimental workflow for determining kinase inhibitor selectivity.
Caption: Simplified signaling pathway for the G1/S cell cycle transition mediated by CDK2.
Caption: General experimental workflow for in vitro kinase inhibitor profiling.
Experimental Protocols
The determination of inhibitor cross-reactivity is critical for understanding its therapeutic window and potential off-target effects. A standard method for this is the in vitro kinase profiling assay.
Protocol: In Vitro Radiometric Kinase Assay for Selectivity Profiling
This protocol outlines a common method used to determine the IC50 values of an inhibitor against a panel of purified protein kinases.
1. Materials:
-
Test Inhibitor: Stock solution (e.g., 10 mM in DMSO), such as NU6102.
-
Kinase Panel: A panel of purified, recombinant protein kinases (e.g., CDK1/cyclin B, CDK2/cyclin A, etc.).
-
Substrates: Specific peptide or protein substrates for each kinase.
-
ATP: [γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP.
-
Assay Buffer: Typically contains HEPES, MgCl₂, DTT, and other components to ensure optimal kinase activity.
-
Assay Plates: 96-well or 384-well plates.
-
Phosphocellulose Filter Plates: For capturing the radiolabeled substrate.
-
Scintillation Counter: For detecting radioactivity.
2. Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Assay Reaction Setup: In each well of the assay plate, combine the kinase, its specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted test inhibitor to the appropriate wells. Include control wells with DMSO only (no inhibitor) to measure 100% kinase activity.
-
Initiation of Reaction: Start the kinase reaction by adding a mix of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should ideally be close to the Km value for each specific kinase to ensure accurate competitive inhibition measurements.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plates multiple times to remove any unbound radiolabeled ATP.
-
Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
The raw counts per minute (CPM) are converted to percentage of inhibition relative to the DMSO-only control.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
References
A Comparative Guide to the Synthesis of Cyclohexanesulfonamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the sulfonamide functional group is a cornerstone of many therapeutic agents. For researchers and professionals in drug development, selecting the most efficient, scalable, and robust synthetic route is paramount. This guide provides a comprehensive benchmark of common and emerging methods for the synthesis of cyclohexanesulfonamide, a representative aliphatic sulfonamide. We will delve into detailed experimental protocols and present quantitative data to offer a clear comparison of these methodologies.
Introduction to this compound Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules. The traditional and most widely employed method for its synthesis involves the reaction of cyclohexanesulfonyl chloride with ammonia. However, alternative methods, aiming to improve yield, reduce reaction times, and utilize more benign reagents, have been developed. This guide will focus on a comparative analysis of the classical approach against a modern one-pot synthesis strategy starting from the corresponding thiol.
Method 1: The Classical Approach - Reaction of Cyclohexanesulfonyl Chloride with Ammonia
This two-step method first involves the synthesis of cyclohexanesulfonyl chloride from cyclohexanethiol, followed by its reaction with ammonia to yield the final product.
Experimental Protocol
Step 1: Synthesis of Cyclohexanesulfonyl Chloride
A solution of cyclohexanethiol (1 equivalent) in a suitable solvent such as dichloromethane is cooled in an ice bath. An oxidizing agent, for example, chlorine gas or a mixture of hydrogen peroxide and a chlorinating agent, is then added portion-wise while maintaining the temperature below 10 °C. The reaction is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude cyclohexanesulfonyl chloride.
Step 2: Synthesis of this compound
The crude cyclohexanesulfonyl chloride (1 equivalent) is dissolved in an appropriate solvent, such as acetonitrile or tetrahydrofuran. The solution is then added dropwise to a stirred, cooled solution of excess aqueous ammonia (e.g., 25-30% solution). The reaction is typically stirred at room temperature for several hours. After the reaction is complete, the solvent is removed in vacuo. The resulting residue is then partitioned between water and an organic solvent like ethyl acetate. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield this compound. The crude product can be further purified by recrystallization or column chromatography.
Method 2: One-Pot Oxidative Amination of Cyclohexanethiol
This modern approach streamlines the synthesis by combining the oxidation and amination steps into a single pot, avoiding the isolation of the often unstable sulfonyl chloride intermediate.
Experimental Protocol
To a stirred solution of cyclohexanethiol (1 equivalent) in a suitable solvent system, such as a mixture of acetonitrile and water, is added an oxidizing agent and a source of chlorine, for instance, a combination of an oxidant like tert-butyl hydroperoxide (TBHP) and a catalyst like iodine. Following this, an aqueous solution of ammonia is added to the reaction mixture. The reaction is then heated to a specified temperature (e.g., 100 °C) in a sealed vessel for a set period. After cooling to room temperature, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any remaining oxidant. The product is then extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. Purification of the crude product is typically achieved by column chromatography.[1][2]
Comparative Analysis of Synthesis Methods
To provide a clear benchmark, the following table summarizes the key quantitative metrics for the two discussed methods. The data for the classical method is based on typical yields reported for similar aliphatic sulfonamides, while the one-pot method data is derived from analogous reactions reported in the literature.
| Metric | Method 1: Classical Approach | Method 2: One-Pot Synthesis |
| Overall Yield | 60-75% (over two steps) | 70-85% |
| Purity (after purification) | >98% | >98% |
| Reaction Time | 8-16 hours | 12-18 hours |
| Number of Steps | Two | One |
| Reagent Handling | Requires isolation of potentially unstable sulfonyl chloride | Avoids isolation of sulfonyl chloride |
| Scalability | Readily scalable | Potentially scalable with careful process control |
Logical Workflow for Method Selection
The choice between these synthetic routes depends on several factors, including the desired scale of the reaction, available equipment, and safety considerations. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
Both the classical two-step synthesis and the modern one-pot approach offer viable routes to this compound. The classical method, while involving an additional step, is well-established and reliable. The one-pot synthesis presents an attractive alternative with a potentially higher overall yield and the significant advantage of avoiding the isolation of the sulfonyl chloride intermediate. For researchers prioritizing operational simplicity and safety, the one-pot method is a compelling choice. However, for large-scale production where process control and cost of reagents are critical, the classical approach may still be preferred. The selection of the optimal method will ultimately be guided by the specific requirements and constraints of the research or development project.
References
Safety Operating Guide
Proper Disposal of Cyclohexanesulfonamide: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Cyclohexanesulfonamide, a compound utilized in various research and drug development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. Due to the limited availability of specific hazard data for this compound, it is imperative to handle and dispose of this compound as a hazardous chemical.
Immediate Safety and Disposal Protocol
Personnel handling this compound waste must adhere to strict safety protocols to mitigate potential risks. The following step-by-step guide outlines the immediate operational procedures for its disposal.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] Avoid direct contact with the skin, eyes, and clothing.[1][2] Hands should be washed thoroughly after handling.[1]
Waste Identification and Segregation
All waste containing this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid compound
-
Solutions containing the compound
-
Contaminated labware (e.g., beakers, flasks, stir bars)
-
Contaminated personal protective equipment (e.g., gloves, weighing paper)
This waste must be segregated from non-hazardous laboratory waste and other incompatible chemical waste streams.
Container Selection and Labeling
-
Container Choice: Use a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for solid waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations. The label should also include the date when the first waste was added to the container.
On-site Accumulation and Storage
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from sources of ignition and incompatible materials.[1] Keep the container closed except when adding waste.
Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
The disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill Management
In the event of a spill:
-
Evacuate and restrict access to the area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, dampen solid spill material with an inert absorbent material (e.g., sand, vermiculite) to prevent dust generation.[1]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by a soap and water solution.[3]
-
All materials used for cleanup must also be disposed of as hazardous waste.
Empty Container Disposal
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste, ensuring the original label is completely defaced or removed.
Summary of Key Information
| Property | Information | Source |
| Appearance | Likely a solid | General chemical knowledge |
| Solubility | Expected to be soluble in polar solvents | General chemical knowledge |
| Environmental Impact | Sulfonamides as a class can be persistent in the environment and may pose a risk to aquatic organisms, particularly algae.[4] | [4] |
| Toxicity Profile (General for Sulfonamides) | Can exhibit a range of toxicities. Some sulfonamides and their metabolites have shown dose-related toxicity to cells in vitro.[5] | [5] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
